Fexofenadine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H39NO4 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
2-methyl-2-[4-[2,3,3-trideuterio-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i9D2,14D |
InChI Key |
RWTNPBWLLIMQHL-BAVZAHHNSA-N |
Isomeric SMILES |
[2H]C(C(C1=CC=C(C=C1)C(C)(C)C(=O)O)O)C([2H])([2H])CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Fexofenadine-d3 chemical structure and properties
An In-Depth Technical Guide to Fexofenadine-d3: Chemical Structure, Properties, and Analytical Methodologies
Introduction
Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] It is the active carboxylic acid metabolite of terfenadine and functions as a selective peripheral H1-receptor antagonist.[1][3] Unlike first-generation antihistamines, fexofenadine does not readily cross the blood-brain barrier, resulting in a significantly lower incidence of sedative effects.[1][2]
In the realm of drug development and clinical pharmacokinetics, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. This compound is the deuterium-labeled analogue of fexofenadine, serving as an ideal internal standard for bioanalytical assays.[4] Its chemical and physical properties are nearly identical to fexofenadine, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled drug by a mass spectrometer, enabling precise and accurate quantification in complex biological matrices. This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound.
Chemical Structure and Properties
Chemical Structure
This compound is structurally identical to fexofenadine, with the exception of three hydrogen atoms being replaced by deuterium atoms. This isotopic substitution provides a mass shift detectable by mass spectrometry without significantly altering the molecule's chemical behavior.
IUPAC Name (Fexofenadine): 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid.[3]
References
Synthesis and Isotopic Labeling of Fexofenadine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for Fexofenadine-d3, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies. While specific proprietary methods for the synthesis of this compound are not publicly disclosed, this document outlines a scientifically sound and detailed methodology based on established organic chemistry principles and published synthetic routes for Fexofenadine and other isotopically labeled compounds.
Introduction
Fexofenadine is a second-generation antihistamine used to relieve allergy symptoms.[1] Isotopic labeling, particularly with deuterium, is a common practice in drug development to create internal standards for quantitative bioanalysis by mass spectrometry. The introduction of deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled drug while maintaining nearly identical chemical and physical properties. This compound is a stable isotope-labeled version of Fexofenadine, which is widely used as an internal standard in clinical mass spectrometry.[2]
This guide proposes a synthetic route where the three deuterium atoms are incorporated into a key intermediate, which is then used to construct the final this compound molecule.
Proposed Synthesis Pathway
The proposed synthesis of this compound involves a multi-step process, beginning with the synthesis of a deuterated key intermediate, methyl 2-(4-(4-chloro-1-oxobutyl)phenyl)-2-methylpropanoate-d3. This intermediate is then condensed with α,α-diphenyl-4-piperidinemethanol, followed by reduction and hydrolysis to yield this compound.
Logical Flow of the Synthesis
The following diagram illustrates the logical progression of the key stages in the proposed synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound.
Synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate-d3 (Intermediate 3-d3)
This deuterated intermediate is synthesized via a Friedel-Crafts acylation of a deuterated precursor.
Step 1: Synthesis of 2-methyl-2-phenylpropanoic acid-d3 (Intermediate 1-d3)
-
To a solution of phenylacetic acid in an appropriate solvent, add a suitable base (e.g., sodium hydride).
-
Treat the resulting enolate with excess methyl iodide-d3 (CD3I). The reaction is typically stirred at room temperature until completion.
-
Work-up involves quenching the reaction with water, extraction with an organic solvent, and purification by column chromatography or recrystallization.
Step 2: Esterification to Methyl 2-methyl-2-phenylpropanoate-d3 (Intermediate 2-d3)
-
Dissolve Intermediate 1-d3 in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified.
Step 3: Friedel-Crafts Acylation
-
To a cooled solution of Intermediate 2-d3 in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl3).
-
Slowly add 4-chlorobutyryl chloride.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched with ice-water, and the product is extracted and purified to yield Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate-d3 (Intermediate 3-d3) .
Synthesis of this compound
Step 4: Condensation with α,α-diphenyl-4-piperidinemethanol
-
A mixture of Intermediate 3-d3 , α,α-diphenyl-4-piperidinemethanol, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., toluene) is refluxed for several hours.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is filtered, and the solvent is evaporated to yield the keto-ester intermediate.
Step 5: Reduction of the Ketone
-
The keto-ester intermediate is dissolved in methanol.
-
Sodium borohydride (NaBH4) is added portion-wise at a controlled temperature.
-
The reaction is stirred until the reduction is complete.
Step 6: Hydrolysis of the Ester
-
To the reaction mixture from the previous step, a solution of sodium hydroxide is added.
-
The mixture is refluxed to facilitate the hydrolysis of the methyl ester.
-
After cooling, the solution is acidified with hydrochloric acid to precipitate the crude this compound.
-
The crude product is collected by filtration and purified by recrystallization to afford pure This compound .
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for the synthesis of this compound.
Caption: Proposed experimental workflow for this compound synthesis.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound based on typical yields for analogous non-deuterated reactions.
Table 1: Physicochemical Properties of Fexofenadine and this compound
| Property | Fexofenadine | This compound (Expected) |
| Molecular Formula | C32H39NO4 | C32H36D3NO4 |
| Molecular Weight | 501.68 g/mol | 504.70 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Freely soluble in methanol and ethanol | Freely soluble in methanol and ethanol |
Table 2: Summary of a Plausible Synthetic Route and Expected Yields
| Step | Reaction | Starting Material(s) | Key Reagent(s) | Product | Expected Yield (%) |
| 1 | Methylation | Phenylacetic acid | CD3I, Base | 2-methyl-2-phenylpropanoic acid-d3 | 85-95 |
| 2 | Esterification | 2-methyl-2-phenylpropanoic acid-d3 | Methanol, H2SO4 | Methyl 2-methyl-2-phenylpropanoate-d3 | 90-98 |
| 3 | Friedel-Crafts Acylation | Methyl 2-methyl-2-phenylpropanoate-d3, 4-chlorobutyryl chloride | AlCl3 | Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate-d3 | 70-80 |
| 4 | Condensation | Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate-d3, α,α-diphenyl-4-piperidinemethanol | K2CO3 | Keto-ester Intermediate | 80-90 |
| 5 | Reduction | Keto-ester Intermediate | NaBH4 | Hydroxy-ester Intermediate | 90-98 |
| 6 | Hydrolysis | Hydroxy-ester Intermediate | NaOH, HCl | This compound | 85-95 |
Note: Expected yields are estimates based on similar, non-deuterated reactions found in the literature and may vary depending on specific reaction conditions.
Conclusion
This technical guide outlines a feasible and detailed synthetic pathway for this compound, a critical tool in modern drug development and clinical analysis. The proposed route focuses on the early incorporation of deuterium atoms into a key building block, followed by established synthetic transformations to construct the final isotopically labeled molecule. The provided experimental protocols, workflow diagrams, and data tables offer a comprehensive resource for researchers and scientists in the pharmaceutical field. Further optimization of reaction conditions would be necessary to achieve the highest possible yields and isotopic purity.
References
Fexofenadine-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the role and mechanism of action of Fexofenadine-d3 as an internal standard in the quantitative bioanalysis of fexofenadine. This document provides a comprehensive overview of fexofenadine's primary mechanism of action, the principles of using stable isotope-labeled internal standards, and detailed experimental protocols for accurate and precise quantification in biological matrices.
Fexofenadine: Mechanism of Action
Fexofenadine is a second-generation antihistamine that acts as a potent and selective antagonist of the peripheral histamine H1 receptors.[1][2] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering a cascade of events leading to allergic symptoms such as sneezing, itching, and rhinorrhea.[3][4] Fexofenadine works by competitively and reversibly binding to these H1 receptors, preventing histamine from exerting its effects.[1][2] Unlike first-generation antihistamines, fexofenadine does not readily cross the blood-brain barrier, resulting in a non-drowsy profile.[1][2]
The binding of histamine to the H1 receptor, a G-protein-coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which contributes to the allergic response. Fexofenadine, by blocking the initial binding of histamine, prevents this signaling cascade.
This compound as an Internal Standard: The Analytical "Mechanism of Action"
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accuracy and precision. The ideal IS is a stable isotope-labeled version of the analyte, such as this compound.
The "mechanism of action" of this compound is not pharmacological but analytical. It functions by mimicking the behavior of the unlabeled fexofenadine throughout the entire analytical process, from sample preparation to detection. Because deuterium (³H or D) is a stable, non-radioactive isotope of hydrogen, its incorporation into the fexofenadine molecule results in a compound that is chemically identical to fexofenadine but has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte (fexofenadine) and the internal standard (this compound).
By adding a known concentration of this compound to each sample at the beginning of the workflow, it experiences the same potential for loss during sample extraction, variability in ionization efficiency, and matrix effects as the fexofenadine from the biological sample. Therefore, the ratio of the fexofenadine peak area to the this compound peak area remains constant, even if the absolute signal intensities fluctuate. This allows for reliable and reproducible quantification.
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of fexofenadine using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Fexofenadine | 502.1 | 466.2 |
| This compound | 505.1 | 469.2 |
Note: The exact m/z values may vary slightly depending on the instrument and its calibration. The d3 isotope indicates a mass shift of +3 atomic mass units.
Table 2: Bioanalytical Method Parameters
| Parameter | Typical Value/Range |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 85% |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting fexofenadine from plasma or serum samples.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix (plasma or serum).
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.
-
Vortexing: Vortex the samples for 10 seconds to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C.
Tandem Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fexofenadine: 502.1 -> 466.2
-
This compound: 505.1 -> 469.2
-
-
Collision Energy and other parameters: Optimized for the specific instrument.
Conclusion
This compound serves as an indispensable tool in the bioanalytical chemist's repertoire for the accurate quantification of fexofenadine. Its "mechanism of action" as an internal standard is rooted in its chemical and physical similarity to the unlabeled analyte, which allows it to compensate for variations inherent in the analytical process. The use of this compound in conjunction with a validated LC-MS/MS method, as outlined in this guide, ensures the generation of high-quality, reliable data essential for pharmacokinetic, bioequivalence, and other critical studies in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of Fexofenadine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine-d3 is the deuterated analog of Fexofenadine, a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. The incorporation of deuterium isotopes makes this compound a valuable internal standard in pharmacokinetic and metabolic studies of Fexofenadine, owing to its mass shift which allows for clear differentiation in mass spectrometry-based analyses. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, with a focus on data relevant to its application in research and drug development.
While specific experimental data for this compound is limited, the physicochemical properties of its non-deuterated counterpart, Fexofenadine and its hydrochloride salt, serve as a reliable proxy. Deuterium substitution is not expected to significantly alter bulk properties such as melting point, solubility, pKa, and logP. This document compiles available data for Fexofenadine and its hydrochloride salt to provide a thorough profile for this compound.
Physicochemical Data
The following tables summarize the key physicochemical parameters of this compound and its non-deuterated form.
Table 1: General and Chemical Properties
| Property | Value | Source |
| Chemical Name | 2-(4-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}phenyl)-2-methylpropanoic acid-d3 | MedChemExpress[1] |
| Synonyms | MDL-16455-d3; Terfenadine carboxylate-d3 | MedChemExpress[1] |
| Molecular Formula | C₃₂H₃₆D₃NO₄ | MedChemExpress[1] |
| Molecular Weight | 504.70 g/mol | MedChemExpress[1] |
| Appearance | White to off-white crystalline powder | ResearchGate[2] |
Table 2: Physical Properties
| Property | Value | Conditions | Source |
| Melting Point | 193-196 °C | Capillary method | Formulation and Evaluation of Fexofenadine HCL Oral Dispersable Tablets[3] |
| 148-150 °C | LKT Labs[4] | ||
| 195-197 °C | PubChem[5] | ||
| 218-220 °C | ChemicalBook[6][7] |
Table 3: Solubility Profile
| Solvent | Solubility | Temperature | Source |
| Water | Very slightly soluble | Molecular structures of fexofenadine hydrochloride (FEX) (A) and vitamin E TPGS (B)[8] | |
| 2 mg/mL | LKT Labs[4] | ||
| Methanol | Soluble | Formulation and Evaluation of Fexofenadine HCL Oral Dispersable Tablets[3] | |
| Ethanol | 107 mg/mL | LKT Labs[4] | |
| DMSO | 50 mM | LKT Labs[4] | |
| ~12 mg/mL | Cayman Chemical[9] | ||
| Dimethyl formamide (DMF) | ~25 mg/mL | Cayman Chemical[9] | |
| PBS (pH 7.2) | ~1 mg/mL | Cayman Chemical[9] | |
| 0.1 N HCl | Soluble | 25 °C | Formulation and Evaluation of Fexofenadine HCL Oral Dispersable Tablets[3] |
| pH 2.0 HCl buffer | 326.55 µg/mL | 37 °C | SciELO[10] |
| pH 4.5 Acetate buffer | 73.28 µg/mL | 37 °C | SciELO[10] |
| pH 6.8 Phosphate buffer | 176.27 µg/mL | 37 °C | SciELO[10] |
| Soluble | 25 °C | Formulation and Evaluation of Fexofenadine HCL Oral Dispersable Tablets[3] |
Table 4: Ionization and Partitioning
| Property | Value | Method | Source |
| pKa (Acidic) | 4.25 | ResearchGate[11] | |
| pKa (Basic) | 9.53 | ResearchGate[11] | |
| logP (Predicted) | 2.81 | ChemicalBook[7] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are generalized and can be adapted for the specific analysis of this compound.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound is determined by the shake-flask method.
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, and 6.8) to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of the test compound (this compound) to a known volume of each buffer solution in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, withdraw an aliquot from each flask and filter it to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Experimental workflow for solubility determination.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., methanol/water mixture).
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH for an acidic compound or HCl for a basic compound).
-
Titration: Add the titrant in small increments and record the pH of the solution after each addition.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Workflow for pKa determination by potentiometric titration.
LogP Determination (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture for a defined period to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. journal.ijresm.com [journal.ijresm.com]
- 4. Fexofenadine Hydrochloride - LKT Labs [lktlabs.com]
- 5. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 83799-24-0 CAS MSDS (Fexofenadine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Fexofenadine | 83799-24-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Fexofenadine-d3: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Fexofenadine-d3, a deuterated internal standard crucial for pharmacokinetic and bioequivalence studies of Fexofenadine. This document outlines the typical analytical specifications, detailed experimental methodologies for purity determination, and a logical workflow for its quality control.
Certificate of Analysis: A Summary of Quality Attributes
A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. While specific values may vary between batches and manufacturers, a typical CoA will include the parameters summarized in the table below. This data is essential for ensuring the accuracy and reliability of research and drug development applications.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identification | ||
| ¹H-NMR | Conforms to structure | ¹H-NMR Spectroscopy |
| Mass Spectrum | Conforms to structure | Mass Spectrometry |
| Purity | ||
| Purity by HPLC | ≥98% | HPLC-UV |
| Isotopic Purity | ||
| Deuterium Incorporation | ≥99% | Mass Spectrometry |
| Residual Solvents | Meets USP <467> requirements | Headspace GC-MS |
| Water Content | ≤1.0% | Karl Fischer Titration |
Experimental Protocols for Purity Determination
The purity of this compound is primarily determined using High-Performance Liquid Chromatography (HPLC) with UV detection. The following is a representative method adapted from established protocols for Fexofenadine HCl and its related compounds.[1][2]
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This reversed-phase HPLC method is designed to separate this compound from its potential impurities.
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent[1][2]
-
Mobile Phase: A mixture of phosphate buffer and methanol (60:40, v/v). The phosphate buffer consists of 0.1% w/v 1-octane sulfonic acid sodium salt monohydrate and 1% v/v triethylamine, with the pH adjusted to 2.7.[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a known concentration (e.g., 50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.
Analysis and Calculation:
Inject the standard and sample solutions into the chromatograph. The purity of the sample is calculated by comparing the peak area of the this compound in the sample chromatogram to that of the standard chromatogram.
Quality Control Workflow
The quality control (QC) process for this compound ensures that each batch meets the required specifications before its release for use. The following diagram illustrates a typical QC workflow.
Caption: Quality Control Workflow for this compound.
Signaling Pathway Context (Informational)
While not directly related to the certificate of analysis, understanding the biological context of Fexofenadine is crucial for researchers. Fexofenadine is a selective peripheral H1 receptor antagonist. The diagram below illustrates its mechanism of action.
Caption: Mechanism of Action of Fexofenadine.
This technical guide provides a foundational understanding of the quality assessment of this compound. For specific batch information, always refer to the Certificate of Analysis provided by the manufacturer. The detailed methodologies and workflows presented here serve as a guide for researchers and drug development professionals in their application of this critical analytical standard.
References
Commercial Suppliers and Research Applications of Fexofenadine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of Fexofenadine-d3 for research purposes. It also includes detailed experimental protocols for its use, particularly in pharmacokinetic studies, and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound in Research
Fexofenadine, a second-generation antihistamine, is a selective H1 receptor antagonist used to treat allergic rhinitis and chronic idiopathic urticaria.[1] Its deuterated analog, this compound, serves as an invaluable tool in research, primarily as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The stable isotope label allows for precise and accurate quantification of fexofenadine in complex biological matrices by minimizing variations during sample preparation and analysis.
Commercial Suppliers of this compound
The availability of high-purity this compound is crucial for reliable experimental outcomes. Several commercial suppliers offer this compound for research use. The following table summarizes key information for some of these suppliers. Please note that pricing is often available upon request and can vary based on quantity and purity.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Notes |
| MedchemExpress | This compound | HY-B0801S2 | Not specified | 1 mg, 5 mg, 10 mg | Deuterium labeled Fexofenadine. For research use only.[2][3][4] |
| Simson Pharma | Fexofenadine-d10 HCl | Not specified | >98% | Inquire | Offers Fexofenadine-d10; availability of this compound should be confirmed by inquiry.[5] |
| Sussex Research | Fexofenadine-d10 HCl | SI060040 | >95% (HPLC) | Inquire | Specializes in deuterated standards; offers Fexofenadine-d10. Inquire for this compound.[6] |
| Tocris Bioscience | Fexofenadine HCl | 2429 | ≥99% (HPLC) | 10 mg, 50 mg | Offers non-deuterated Fexofenadine HCl. Inquire for deuterated analogs.[7] |
| Thermo Scientific | Fexofenadine HCl | J63262 | >=97.5% (HPLC) | 100 mg, 1 g | Offers non-deuterated Fexofenadine HCl. Inquire for deuterated analogs.[8][9] |
| Lab Pro Inc. | Fexofenadine HCl | F0698-5G | Min. 98.0% | 5 g | Offers non-deuterated Fexofenadine HCl. Inquire for deuterated analogs.[10] |
Experimental Protocols: Quantification of Fexofenadine using this compound as an Internal Standard by LC-MS/MS
This section outlines a typical experimental protocol for the quantification of fexofenadine in human plasma using this compound as an internal standard (IS). This method is commonly employed in pharmacokinetic studies.
Materials and Reagents
-
Fexofenadine reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized or HPLC grade
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and standards at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 200 µL of a working solution of this compound in acetonitrile (e.g., 100 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Fexofenadine: Q1: 502.3 m/z -> Q3: 466.2 m/z
-
This compound: Q1: 505.3 m/z -> Q3: 469.2 m/z
-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).
Visualizations
Histamine H1 Receptor Signaling Pathway
Fexofenadine exerts its therapeutic effect by blocking the histamine H1 receptor. The diagram below illustrates the signaling cascade initiated by histamine binding to its H1 receptor, which fexofenadine inhibits.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Fexofenadine.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines the typical workflow for a pharmacokinetic study involving the analysis of fexofenadine in plasma samples using this compound as an internal standard.
Caption: Workflow for a typical pharmacokinetic study of Fexofenadine.
Conclusion
This compound is an essential research tool for the accurate quantification of fexofenadine in biological samples. This guide provides a starting point for sourcing this compound and offers a foundational experimental protocol for its use in LC-MS/MS-based pharmacokinetic studies. The provided diagrams of the histamine H1 receptor signaling pathway and a typical experimental workflow offer visual aids for understanding the mechanism of action and the practical application of this compound in a research setting. For the most current product availability and pricing, it is recommended to contact the suppliers directly.
References
- 1. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fexofenadine | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fexofenadine-D10 Hydrochloride | CAS No- 1215821-44-5 | Simson Pharma Limited [simsonpharma.com]
- 6. sussex-research.com [sussex-research.com]
- 7. Fexofenadine hydrochloride | CAS 153439-40-8 | MDL 16455 | Terfenidine | Tocris Bioscience [tocris.com]
- 8. 464970010 [thermofisher.com]
- 9. Fexofenadine hydrochloride 100 mg | Buy Online | Thermo Scientific Chemicals | www.fishersci.my [fishersci.my]
- 10. labproinc.com [labproinc.com]
An In-depth Technical Guide to the Use of Deuterated Fexofenadine in Mass Spectrometry
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in using deuterated fexofenadine as an internal standard for quantitative mass spectrometry. It is intended for professionals in drug development and bioanalysis who require accurate and robust methods for the quantification of fexofenadine in biological matrices.
Introduction: The Gold Standard for Fexofenadine Bioanalysis
Fexofenadine is a second-generation antihistamine that functions as a selective H1 receptor antagonist, widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Accurate quantification of fexofenadine in biological samples such as plasma is crucial for pharmacokinetic, bioequivalence, and clinical studies.[3][4][5][6]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[4][7] To ensure the accuracy and precision of these assays, an appropriate internal standard (IS) is required. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis.[8][9] Deuterated fexofenadine, such as fexofenadine-d10, is a SIL analog of the analyte and is the ideal internal standard for fexofenadine quantification.[4][10] It co-elutes with the analyte and exhibits nearly identical chemical behavior during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[11]
Core Principles: Why Use Deuterated Fexofenadine?
The use of a SIL internal standard like deuterated fexofenadine is predicated on the principle of isotope dilution mass spectrometry. The SIL IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[9][11][12]
Key Advantages:
-
Compensation for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate results. Since the deuterated standard is affected by these matrix effects in the same way as the unlabeled analyte, the ratio of their signals remains constant, ensuring accurate quantification.[9]
-
Correction for Sample Preparation Variability: Losses during sample preparation steps like protein precipitation or solid-phase extraction (SPE) affect both the analyte and the internal standard equally. The use of a peak area ratio corrects for this variability.
-
Similar Chromatographic Behavior: Deuterated fexofenadine has nearly the same retention time as fexofenadine, ensuring that both compounds experience the same matrix effects at the moment of elution from the LC column.[8] While a small "isotope effect" can sometimes cause slight separation on chromatographic columns, this is typically minimal and manageable.
-
Improved Accuracy and Precision: By correcting for multiple sources of potential error, SIL standards significantly improve the overall accuracy and precision of the bioanalytical method.[9][11]
The fundamental workflow involves adding a known concentration of deuterated fexofenadine to all samples, standards, and quality controls. The concentration of fexofenadine in an unknown sample is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
The following sections detail a representative protocol for the quantification of fexofenadine in human plasma using fexofenadine-d10 as an internal standard. This protocol is a synthesis of methodologies reported in peer-reviewed literature.[4][10][13]
Protein precipitation is a rapid and effective method for preparing plasma samples.[7][10]
-
Aliquot Sample: Transfer 50 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 100 µL of the internal standard working solution (e.g., 200 ng/mL of fexofenadine-d10 in methanol) to each tube.[10]
-
Precipitate Proteins: Vortex the samples for 10-30 seconds to mix.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]
-
Transfer Supernatant: Carefully transfer an aliquot of the clear supernatant (e.g., 50 µL) to an LC vial insert for analysis.[10]
-
Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
The following tables summarize typical parameters for an ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Acquity BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[7][14] |
| Mobile Phase B | Acetonitrile or Methanol[7][14] |
| Flow Rate | 0.5 mL/min[10] |
| Gradient | Isocratic or Gradient elution (e.g., 70:30 Methanol:Buffer)[14] |
| Column Temperature | 40 °C |
| Injection Volume | 7.5 µL[10] |
| Total Run Time | ~4 minutes[4][10] |
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 5000, Waters Xevo) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4][7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 - 500 °C |
| Gas Flow | Optimized for specific instrument |
Data Presentation and Interpretation
Quantification is achieved using MRM, which provides excellent selectivity and sensitivity. The precursor ion (typically the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.
Table 3: MRM Transitions for Fexofenadine and Fexofenadine-d10
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Fexofenadine | 502.1 / 502.3 | 466.2 | [3][7][14] |
| Fexofenadine-d10 | 512.3 | 476.3 | [10] |
Note: Exact m/z values may vary slightly based on instrument calibration.
A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or ICH M10).[10][13] Key validation parameters are summarized below.
Table 4: Representative Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result | Reference |
| Linearity Range | Correlation coefficient (r²) > 0.99 | 1.0–600.0 ng/mL | [7][14] |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 93% to 98% | [10] |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | < 10.4% (Intra-day) | [7] |
| Recovery | Consistent and reproducible | ~95% | [10] |
| Matrix Effect | Minimal and compensated by IS | Not specified | |
| Stability | Stable under relevant conditions (freeze-thaw, bench-top) | Stable | [4] |
LLOQ: Lower Limit of Quantification
Fexofenadine Mechanism of Action
Fexofenadine is a selective peripheral H1 receptor antagonist.[15] Histamine, released from mast cells during an allergic response, binds to H1 receptors. These are G-protein-coupled receptors (GPCRs) that, upon activation, couple to Gq/11 proteins.[16][17] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), culminating in the inflammatory and allergic response.[16][18]
Fexofenadine acts as an inverse agonist, binding to the inactive state of the H1 receptor and preventing its activation by histamine, thereby blocking the downstream signaling cascade.[2]
Conclusion
The use of deuterated fexofenadine as an internal standard is indispensable for the development of robust, accurate, and precise LC-MS/MS methods for the quantification of fexofenadine in biological matrices. Its ability to mimic the analyte's behavior throughout the analytical process allows it to effectively correct for matrix effects and procedural variability, which is essential for meeting the stringent requirements of regulated bioanalysis. The protocols and data presented in this guide provide a solid foundation for researchers and scientists engaged in the development and application of such methods in pharmacokinetic, toxicokinetic, and clinical studies.
References
- 1. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose proportionality and comparison of single and multiple dose pharmacokinetics of fexofenadine (MDL 16455) and its enantiomers in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 13. Advanced Analytical Method Validation for Bioequivalence Studies of Fexofenadine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 14. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study [hero.epa.gov]
- 15. What is the mechanism of Fexofenadine Hydrochloride? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 18. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Fexofenadine Stable Isotope-Labeled Standards
Introduction
Fexofenadine, the active carboxylic acid metabolite of terfenadine, is a non-sedating, second-generation H1 antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] In the realm of drug development and clinical pharmacology, the precise quantification of fexofenadine in biological matrices is paramount for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis using mass spectrometry, offering unparalleled accuracy and precision.
This technical guide provides a comprehensive overview of fexofenadine stable isotope-labeled standards, their synthesis, and their critical role in modern bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Concepts of Stable Isotope-Labeled Standards
SIL compounds are molecules in which one or more atoms have been substituted with a heavy stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] For fexofenadine, deuterated analogues like Fexofenadine-d₆ or Fexofenadine-d₁₀ are commonly employed.[4]
The utility of a SIL internal standard (IS) in LC-MS/MS is based on a key principle: it is chemically identical to the analyte of interest, yet physically distinguishable by mass. This results in:
-
Co-elution: The SIL standard and the native analyte have nearly identical chromatographic retention times.
-
Similar Ionization Efficiency: Both compounds exhibit the same behavior in the mass spectrometer's ion source, mitigating matrix effects.
-
Mass Differentiation: The mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and independently.
Synthesis of Deuterated Fexofenadine
The creation of a stable isotope-labeled standard like deuterated fexofenadine is a complex process. While specific, proprietary synthesis routes are seldom published in full detail, the general strategies involve two primary approaches:
-
Deuterium Exchange: Exchanging labile protons on the fexofenadine molecule with deuterium atoms. This method is often less precise as not all hydrogen atoms are easily exchangeable.[5]
-
De Novo Synthesis: A more robust method that incorporates deuterium by using deuterated starting materials or intermediates during the chemical construction of the fexofenadine molecule.[5] This ensures the label is in a stable, non-exchangeable position. Several synthetic pathways for fexofenadine and its derivatives have been described, which can be adapted for the inclusion of isotopes.[6][7][8]
Figure 1. Generalized synthetic workflow for deuterated fexofenadine.
Application in Bioanalysis: LC-MS/MS Methodologies
The use of a fexofenadine SIL standard is central to its quantification in biological fluids. LC-MS/MS methods are preferred for their high sensitivity, selectivity, and speed. A typical bioanalytical workflow is outlined below.
Figure 2. Standard bioanalytical workflow for fexofenadine quantification.
Experimental Protocols
The following sections detail a generalized experimental protocol compiled from validated methods reported in the literature.[4][9][10]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective technique for cleaning up plasma or serum samples before analysis.
-
Objective: To remove proteins that can interfere with the analysis and damage the LC column.
-
Procedure:
-
Aliquot 50-100 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add a small volume (e.g., 10-20 µL) of the fexofenadine SIL internal standard working solution (e.g., Fexofenadine-d₁₀ at a fixed concentration).
-
Add 2-3 volumes of cold acetonitrile or methanol (the precipitating agent).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., >10,000 g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean vial for injection into the LC-MS/MS system.
-
Liquid Chromatography
The goal of the LC step is to separate fexofenadine from other endogenous components of the sample matrix.
| Parameter | Typical Conditions |
| System | UPLC or HPLC |
| Column | Reversed-phase C18 or C8 (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm)[4] |
| Mobile Phase A | Aqueous buffer, e.g., 10 mmol/L Ammonium Acetate with 0.1% Formic Acid[9][10] |
| Mobile Phase B | Organic solvent, e.g., Methanol or Acetonitrile[9][10] |
| Elution Profile | Gradient or Isocratic (e.g., 70:30 v/v Methanol:Buffer)[9][10] |
| Flow Rate | 0.3 - 0.5 mL/min[4] |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Injection Volume | 5 - 10 µL |
| Total Run Time | 2 - 4 minutes[4][10] |
| Retention Time | Fexofenadine (~1.89 min), Fexofenadine-d₁₀ (~1.89 min)[4] |
Tandem Mass Spectrometry
MS/MS provides the selectivity and sensitivity needed for quantification at low concentrations.
| Parameter | Typical Conditions |
| System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM)[4] |
| MRM Transitions | See Table below. |
Table of MRM Transitions for Quantification
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference(s) |
| Fexofenadine | 502.3 | 466.2 | [4] |
| Fexofenadine-d₁₀ (IS) | 512.3 | 476.2 | [4] |
Note: The exact m/z values for the SIL standard may vary depending on the number and position of the deuterium labels.
Method Validation and Performance
Validated bioanalytical methods using SIL standards consistently demonstrate high performance, which is essential for regulatory submissions and reliable clinical data.
| Parameter | Typical Performance Metrics | Reference(s) |
| Linearity Range | 1 - 600 ng/mL in human plasma | [9][10] |
| Correlation Coefficient (r²) | > 0.99 | [9][10] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1 ng/mL | [11][12] |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) as per regulatory guidelines |
Utility in Pharmacokinetic and Clinical Studies
The robustness of analytical methods employing fexofenadine SIL standards allows for their successful application in various clinical and research settings.
-
Pharmacokinetic Studies: These methods are used to define key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) following oral administration.[9][10]
-
Bioequivalence Trials: They are essential for comparing the bioavailability of a generic formulation to a reference product.
-
Microdosing Studies: The high sensitivity of LC-MS/MS with SIL standards enables the study of fexofenadine pharmacokinetics even at very low, sub-therapeutic doses (e.g., 100 µg), helping to predict therapeutic-dose behavior early in development.[13]
-
Maternal-Fetal Studies: Enantioselective methods have been developed to study the transplacental transfer and pharmacokinetics of individual fexofenadine enantiomers in pregnant women.[14]
Fexofenadine stable isotope-labeled standards are indispensable tools for the accurate and reliable quantification of the drug in biological matrices. Their ability to mimic the analytical behavior of the native compound while being distinguishable by mass makes them the ideal internal standard for LC-MS/MS assays. The detailed methodologies and high-performance data presented in this guide underscore their critical role in advancing drug development, from preclinical studies to pivotal clinical trials, ensuring the generation of high-quality data for both research and regulatory purposes.
References
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Twenty-five years: The fexofenadine clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20090076080A1 - Deuterium-enriched fexofenadine - Google Patents [patents.google.com]
- 6. A new synthesis of carboxyterfenadine (fexofenadine) and its bioisosteric tetrazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microdose study of a P-glycoprotein substrate, fexofenadine, using a non-radioisotope-labelled drug and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Enrichment of Fexofenadine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isotopic enrichment of Fexofenadine-d3, a deuterated analog of the widely used second-generation antihistamine, Fexofenadine. This document details the rationale behind isotopic enrichment, outlines a plausible synthetic pathway for this compound, presents methods for analyzing its isotopic purity, and discusses its primary application as an internal standard in pharmacokinetic and bioanalytical studies. The information is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the synthesis, analysis, and utility of isotopically labeled compounds in pharmaceutical research.
Introduction to Fexofenadine and Isotopic Enrichment
Fexofenadine is a selective peripheral H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] It is the major active metabolite of terfenadine and is known for its non-sedating properties as it does not readily cross the blood-brain barrier.[1][2] Fexofenadine is primarily eliminated from the body unchanged, with approximately 80% excreted in the feces and 11% in the urine.[3] Its metabolism is minimal, with only about 5% of a dose undergoing hepatic biotransformation.[2][3]
Isotopic enrichment, specifically the replacement of hydrogen with its heavier, stable isotope deuterium (²H or D), is a critical tool in pharmaceutical development and research. The increased mass of deuterium can alter the physicochemical properties of a molecule, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially leading to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites. However, in the case of this compound, its primary utility lies in its application as a stable isotope-labeled internal standard for quantitative bioanalysis.
This compound is identical in its chemical structure and properties to Fexofenadine, except for the presence of three deuterium atoms. This mass difference allows for its clear differentiation from the non-deuterated drug in mass spectrometry-based assays, making it an ideal internal standard for accurately quantifying Fexofenadine in biological matrices.
Synthesis of this compound: A Proposed Experimental Protocol
While specific, detailed proprietary synthesis methods for this compound are not publicly available, a plausible synthetic route can be constructed based on established synthetic strategies for Fexofenadine. The key to producing this compound is the introduction of deuterium atoms through a deuterated precursor. A common strategy for Fexofenadine synthesis involves the coupling of two key intermediates: 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid and a reducing agent. To synthesize this compound, one of the precursors would need to be deuterated. A logical approach is to use a deuterated version of a starting material in the synthesis of the acetic acid side chain.
The following is a proposed, illustrative protocol for the synthesis of this compound. Note: This is a conceptual protocol and would require optimization and validation in a laboratory setting.
2.1. Synthesis of Deuterated Precursor: Methyl 2-(4-bromophenyl)-2-methylpropanoate-d3
The introduction of the three deuterium atoms can be achieved by using a deuterated methylating agent in the synthesis of the propanoic acid moiety.
-
Step 1: Friedel-Crafts Acylation: React bromobenzene with 2-chloroisobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-(4-bromophenyl)-2-methylpropanoyl chloride.
-
Step 2: Esterification with Deuterated Methanol: The resulting acid chloride is then reacted with methanol-d4 (CD₃OD) to yield methyl 2-(4-bromophenyl)-2-methylpropanoate-d3. The excess deuterated methanol drives the reaction to completion and ensures the incorporation of the trideuteromethyl group.
2.2. Synthesis of the Piperidine Moiety: Azacyclonol
Azacyclonol (α,α-diphenyl-4-piperidinemethanol) is a commercially available intermediate and its synthesis is well-documented.[4]
2.3. Assembly of this compound
-
Step 1: Coupling Reaction: The deuterated precursor, methyl 2-(4-bromophenyl)-2-methylpropanoate-d3, is coupled with azacyclonol. This can be achieved through various published methods, often involving a multi-step process to form the butyl linker between the phenyl ring and the piperidine nitrogen.[5][6]
-
Step 2: Reduction and Hydrolysis: The keto group in the butyl linker is reduced to a hydroxyl group, and the methyl ester is hydrolyzed to the carboxylic acid to yield this compound.
2.4. Purification
The final product would be purified using standard techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.
Isotopic Enrichment and Analytical Characterization
The isotopic enrichment of this compound is a critical parameter that defines its quality as an internal standard. The goal is to have a high percentage of the molecules containing exactly three deuterium atoms (the d3 species) and minimal amounts of molecules with fewer (d0, d1, d2) or more deuterium atoms.
3.1. Data Presentation: Isotopic Purity
The isotopic distribution of a synthesized batch of this compound would be determined by high-resolution mass spectrometry. The results are typically presented in a tabular format.
| Isotopologue | Relative Abundance (%) |
| d0 (C₃₂H₃₉NO₄) | < 0.1 |
| d1 (C₃₂H₃₈DNO₄) | < 0.5 |
| d2 (C₃₂H₃₇D₂NO₄) | < 1.0 |
| d3 (C₃₂H₃₆D₃NO₄) | > 98.0 |
Table 1: Representative Isotopic Distribution of this compound.
3.2. Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for determining the isotopic purity of labeled compounds.[7][8]
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: The sample is injected into the HPLC system to separate the analyte from any potential impurities.
-
Mass Spectrometric Analysis: The mass spectrometer is operated in full scan mode to detect the molecular ions of the different isotopologues of Fexofenadine. The high resolution of the instrument allows for the separation of the ions based on their small mass differences.
-
Data Analysis: The peak area for each isotopologue (d0, d1, d2, d3, etc.) is integrated. The relative abundance of each is calculated as a percentage of the total peak area of all detected isotopologues.
Visualization of Key Pathways and Workflows
4.1. Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
4.2. Fexofenadine Transport and Minimal Metabolism Pathway
Caption: Fexofenadine transport and elimination pathway.
Applications of this compound
The primary and most critical application of this compound is as an internal standard in bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies. When quantifying the concentration of Fexofenadine in biological samples such as plasma or urine, an internal standard is added at a known concentration to the sample before processing.
The ideal internal standard behaves identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer. Since this compound has the same chemical properties as Fexofenadine, it co-elutes chromatographically and experiences similar matrix effects. However, its different mass allows for its separate detection and quantification by the mass spectrometer. By comparing the peak area of the analyte (Fexofenadine) to the known concentration of the internal standard (this compound), a precise and accurate measurement of the Fexofenadine concentration in the original sample can be determined, correcting for any variability in the analytical process.
Conclusion
The isotopic enrichment of Fexofenadine to produce this compound provides a vital tool for pharmaceutical research and development. While the synthesis of this deuterated analog requires careful selection of deuterated precursors and rigorous purification, the resulting high-purity this compound is an excellent internal standard for quantitative bioanalysis. The ability to accurately measure Fexofenadine concentrations in biological matrices is essential for understanding its pharmacokinetic profile, ensuring bioequivalence of different formulations, and conducting clinical trials. This technical guide has provided a comprehensive overview of the synthesis, analysis, and application of this compound, offering valuable insights for professionals in the field of drug development and analytical science.
References
- 1. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fexofenadine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. US9403770B2 - Process for preparing fexofenadine - Google Patents [patents.google.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Bioanalysis of Fexofenadine in Human Plasma using Fexofenadine-d3 as an Internal Standard
Introduction
Fexofenadine is a second-generation antihistamine that is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of fexofenadine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the determination of fexofenadine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with fexofenadine-d3 as the internal standard.
While the scientific literature extensively documents methods using d6- and d10-fexofenadine as internal standards, specific protocols for this compound are less common. However, the principles and procedures are directly adaptable. The primary adaptation required is the selection of the correct mass-to-charge ratios (m/z) for the precursor and product ions of the this compound internal standard in the mass spectrometer.
I. Quantitative Data Summary
The following tables summarize typical quantitative data for the bioanalysis of fexofenadine in human plasma, compiled from various validated LC-MS/MS methods. These values are representative and may vary slightly based on instrumentation and specific laboratory conditions.
Table 1: Calibration Curve Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Medium QC | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High QC | 400 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Fexofenadine | > 85 | 90 - 110 |
| This compound (estimated) | > 85 | 90 - 110 |
II. Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis. Two common sample preparation techniques are provided: protein precipitation and solid-phase extraction.
Protocol 1: Sample Preparation using Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in 50% ACN)
-
Human plasma samples (stored at -80°C)
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Thaw human plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each plasma sample (except for blank matrix samples).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This method provides a cleaner extract, reducing matrix effects.
-
Reagents and Materials:
-
SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
2% Formic acid in water
-
This compound internal standard (IS) working solution
-
Human plasma samples
-
-
Procedure:
-
Thaw and vortex human plasma samples.
-
Pipette 200 µL of plasma into a clean tube.
-
Add 20 µL of the this compound IS working solution.
-
Vortex and add 200 µL of 2% formic acid in water.
-
Condition the SPE cartridge: Add 1 mL of methanol followed by 1 mL of water.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase and inject into the LC-MS/MS system.
-
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Temperature: 500°C
-
-
MRM Transitions:
-
Fexofenadine: 502.3 → 466.2 (Quantifier), 502.3 → 197.1 (Qualifier)
-
This compound: 505.3 → 469.2 (Quantifier, proposed)
Note: The proposed transition for this compound is based on a +3 Da mass shift from fexofenadine. This should be confirmed by direct infusion of the this compound standard into the mass spectrometer to determine the optimal precursor and product ions.
-
III. Visualizations
Caption: Bioanalytical workflow for fexofenadine in human plasma.
Caption: LC-MS/MS analysis logical relationship.
Application Notes and Protocols for Fexofenadine-d3 Analysis
Introduction
Fexofenadine, the major active metabolite of terfenadine, is a non-sedating H1 receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of fexofenadine and its deuterated internal standard, fexofenadine-d3, in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the most common sample preparation techniques employed for this compound analysis, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Data Presentation: Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for achieving desired sensitivity, accuracy, and precision. The following table summarizes quantitative data from various studies to facilitate the comparison of different methods for fexofenadine analysis.
| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Dichloromethane:Ethyl Acetate:Diethyl Ether) | Solid-Phase Extraction (Oasis HLB) |
| Analyte Recovery | 97.89% to 102.93%[1] | Not explicitly stated for this solvent system, but a different LLE method showed 52-55% and 95.4% recovery[2] | 67.4% to 71.8% for both enantiomers[3] |
| Matrix | Serum[1] | Serum[1] | Plasma[3] |
| Internal Standard | Cetirizine[1] | Cetirizine[1] | Not specified[3] |
| Lower Limit of Quantification (LLOQ) | Not specified | Not specified | 25 ng/mL for (R)- and (S)-fexofenadine[3] |
| Linearity Range | 0.8 to 3.2 µg/mL[1] | Not specified | 25 to 625 ng/mL[3] |
| Instrumentation | HPLC[1] | HPLC[1] | HPLC[3] |
Experimental Protocols
Protein Precipitation (PPT) with Acetonitrile
This protocol is a rapid and straightforward method for removing proteins from biological samples, suitable for high-throughput analysis.
Materials:
-
Human serum or plasma
-
This compound internal standard (IS) solution
-
Acetonitrile (HPLC grade)[4]
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 300 µL of the serum sample into a 2 mL microcentrifuge tube.
-
Add 30 µL of the this compound internal standard solution and vortex for 30 seconds.[4]
-
Add 870 µL of acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture for 30 seconds.[4]
-
Allow the samples to stand for 15-20 minutes to ensure complete precipitation.[4]
-
Centrifuge the tubes at 12,000 rpm for 12 minutes.[4]
-
Carefully collect the supernatant.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
Materials:
-
Human serum or plasma
-
This compound internal standard (IS) solution
-
Formic acid solution
-
Extraction solvent: Dichloromethane:Ethyl Acetate:Diethyl Ether (30:40:30, v/v/v)[1]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 270 µL of the serum sample into a centrifuge tube.
-
Add 30 µL of the fexofenadine solution and 30 µL of the this compound internal standard solution and vortex for 5 seconds.[1]
-
Add 150 µL of formic acid solution and vortex for 5 seconds.[1]
-
Add 5 mL of the extraction solvent mixture.[1]
-
Vortex the mixture vigorously for 40 seconds to ensure thorough extraction.[1]
-
Centrifuge at 5500 rpm for 5 minutes to separate the aqueous and organic layers.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method is highly selective and can achieve lower limits of quantification.
Materials:
-
Human plasma
-
This compound internal standard (IS) solution
-
C18 bonded-phase extraction cartridges[5]
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., water or a weak organic solvent mixture)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 400 µL of plasma, add the this compound internal standard.[3]
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the fexofenadine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Visualizations
Caption: Protein Precipitation (PPT) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actapharmsci.com [actapharmsci.com]
- 5. Liquid chromatographic determination of fexofenadine in human plasma with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Fexofenadine in Human Plasma Using Fexofenadine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive UPLC-MS/MS method for the quantitative analysis of Fexofenadine in human plasma. The method utilizes Fexofenadine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method was developed and validated according to the principles outlined in the FDA guidance for bioanalytical method validation.
Introduction
Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of Fexofenadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a rapid, sensitive, and specific UPLC-MS/MS method for the determination of Fexofenadine in human plasma, employing this compound as the internal standard to compensate for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Fexofenadine hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Preparation of Standard and Quality Control (QC) Solutions
Stock solutions of Fexofenadine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the Fexofenadine stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Protocols
Sample Preparation Protocol
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method Protocol
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.5 | 95 | 5 |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Fexofenadine | 502.3 | 466.2 | 30 | 25 |
| This compound | 505.3 | 469.2 | 30 | 25 |
Method Validation Summary
The UPLC-MS/MS method was validated according to the FDA guidance on bioanalytical method validation.[1][2] The validation assessed linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Summary of Method Validation Results
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal |
| Recovery | Consistent and reproducible |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable |
Data Presentation
The following table summarizes the quantitative data for the calibration curve.
Table 4: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | %CV | Accuracy (%) |
| 1 | 0.0025 | 8.5 | 105.2 |
| 5 | 0.0128 | 6.2 | 101.5 |
| 10 | 0.0255 | 4.8 | 99.8 |
| 50 | 0.126 | 3.1 | 100.8 |
| 100 | 0.253 | 2.5 | 101.2 |
| 250 | 0.635 | 1.8 | 99.5 |
| 500 | 1.27 | 1.5 | 100.3 |
| 1000 | 2.54 | 1.2 | 99.1 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of the bioanalytical method validation process.
Conclusion
The developed UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Fexofenadine in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method is well-suited for supporting pharmacokinetic studies of Fexofenadine.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Fexofenadine Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of fexofenadine in human plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The methodologies outlined are based on validated bioanalytical methods and are intended to guide the development and implementation of robust therapeutic drug monitoring (TDM) assays. While the specific examples herein utilize Fexofenadine-d10, the principles and procedures are directly applicable to assays employing Fexofenadine-d3, with minor adjustments to mass spectrometric settings.
Introduction
Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Therapeutic drug monitoring of fexofenadine can be crucial in specific patient populations or during clinical trials to ensure optimal drug exposure and clinical efficacy. The use of a stable isotope-labeled internal standard, such as this compound or Fexofenadine-d10, is the gold standard for quantitative bioanalysis using LC-MS/MS. This approach corrects for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.
The following sections detail a validated UPLC-MS/MS method for the simultaneous quantification of fexofenadine and olmesartan in human serum, which has been successfully applied to in vivo pharmacokinetic studies.[1]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and high-throughput protein precipitation method for the extraction of fexofenadine from human serum or plasma samples.[1]
Materials:
-
Human serum or plasma samples
-
Fexofenadine-d10 internal standard (IS) working solution (200 ng/mL in methanol)
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 10,000 x g
Procedure:
-
Pipette 50 µL of the calibration standards, quality control (QC) samples, or unknown serum/plasma samples into microcentrifuge tubes.
-
Add 100 µL of the Fexofenadine-d10 internal standard working solution to each tube.
-
Vortex the samples for 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 50 µL of the clear supernatant into UPLC vial inserts.
-
Inject 7.5 µL of the sample for UPLC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of fexofenadine and its deuterated internal standard.
Instrumentation:
-
UPLC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
Chromatographic Conditions: [1]
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.0 min: Linear gradient to 5% A
-
2.0-3.0 min: 5% A
-
3.0-3.1 min: Linear gradient to 95% A
-
3.1-4.0 min: 95% A
-
-
Column Temperature: 40°C
-
Injection Volume: 7.5 µL
-
Total Run Time: 4 minutes
Mass Spectrometric Conditions: [1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
SRM Transitions:
-
Fexofenadine: m/z 502.3 → 466.3
-
Fexofenadine-d10: m/z 512.3 → 476.3
(Note: For this compound, the precursor ion would be approximately m/z 505.3, and the product ion would need to be determined empirically but would be expected to be around m/z 469.3).
Data Presentation
The following tables summarize the quantitative data from the validation of the described UPLC-MS/MS method.[1]
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Fexofenadine | 1.0 - 500.0 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Fexofenadine | 3.0 | 4.5 | 5.8 | 2.3 | 3.7 |
| 75.0 | 2.1 | 3.4 | -1.5 | -0.8 | |
| 400.0 | 1.8 | 2.9 | -0.3 | 0.5 |
Table 3: Recovery
| Analyte | QC Concentration (ng/mL) | Mean Recovery (%) |
| Fexofenadine | 3.0 | 95.4 |
| 75.0 | 96.2 | |
| 400.0 | 94.8 |
Visualizations
Caption: Experimental workflow for fexofenadine analysis.
Caption: Analyte and internal standard pathway in LC-MS/MS.
References
Application Note and Protocol: Liquid-Liquid Extraction of Fexofenadine from Human Plasma using Fexofenadine-d3 as an Internal Standard
Introduction
Fexofenadine is a second-generation antihistamine used to treat allergy symptoms. Accurate and reliable quantification of fexofenadine in biological matrices, such as human plasma, is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the extraction of fexofenadine from human plasma using a liquid-liquid extraction (LLE) method, with fexofenadine-d3 serving as the internal standard (IS) for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is highly recommended as it closely mimics the analyte's behavior during extraction and ionization, leading to improved accuracy and precision.[1]
Experimental
Materials and Reagents
-
Fexofenadine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (with K2-EDTA as anticoagulant)
-
Methanol (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Dichloromethane (HPLC Grade)
-
Diethyl Ether (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Deionized Water
Instrumentation
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Micropipettes
-
HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)
Preparation of Standard and Working Solutions
2.3.1. Standard Stock Solutions
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh 10 mg of fexofenadine hydrochloride and dissolve it in a 10 mL volumetric flask with methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.
2.3.2. Working Standard Solutions
-
Fexofenadine Working Solutions: Prepare a series of working standard solutions by serially diluting the fexofenadine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for the calibration curve.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction Protocol
-
Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples.
-
Vortex the mixture for 10 seconds.
-
To induce protein precipitation and adjust the pH, add 50 µL of 0.1% formic acid in water and vortex for another 10 seconds.
-
Add 1 mL of the extraction solvent (a mixture of dichloromethane:ethyl acetate:diethyl ether in a 30:40:30 v/v/v ratio) to the tube.[2]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex the reconstituted sample for 30 seconds.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
HPLC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fexofenadine: m/z 502.3 → 466.3
-
This compound: m/z 505.3 → 469.3 (Note: A similar deuterated analog, d6-fexofenadine, has a transition of m/z 508 -> 472[3])
-
Results and Discussion
The liquid-liquid extraction protocol described provides a clean sample extract with good recovery for the analysis of fexofenadine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision of the method.
| Parameter | Fexofenadine | Reference |
| Linearity Range | 1 - 200 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [3] |
| Accuracy | 97 - 102% | [3] |
| Precision (CV%) | < 3.5% | [3] |
| Recovery | > 70% | [3] |
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Fexofenadine.
Conclusion
This application note details a robust and reliable liquid-liquid extraction protocol for the quantification of fexofenadine in human plasma using this compound as an internal standard. The method is suitable for use in clinical and research settings where accurate measurement of fexofenadine is required.
References
Application Note: High-Throughput Solid-Phase Extraction of Fexofenadine from Human Plasma Using a Deuterated Internal Standard Prior to LC-MS/MS Analysis
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) method for the quantification of fexofenadine in human plasma. The protocol employs fexofenadine-d3 as an internal standard (IS) to ensure accuracy and precision, making it suitable for high-throughput bioanalytical studies. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for pharmacokinetic and bioequivalence studies.
Introduction
Fexofenadine is a second-generation antihistamine that is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Accurate and precise measurement of fexofenadine concentrations in biological matrices such as human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Solid-phase extraction is a widely adopted technique for sample clean-up and concentration of analytes from complex biological matrices, offering high recovery and reduced matrix effects. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for correcting for analyte loss during sample preparation and for variations in instrument response.[3][4][5] This application note provides a detailed protocol for the SPE of fexofenadine from human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Experimental
Materials and Reagents
-
Fexofenadine hydrochloride (Reference Standard)
-
This compound (Internal Standard)[6]
-
Human Plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Deionized Water
-
Solid-Phase Extraction (SPE) Cartridges/Plates (e.g., Waters Oasis HLB)[7][8][9]
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
SPE Manifold (96-well plate compatible, if applicable)
-
Centrifuge
-
Vortex Mixer
-
Analytical Balance
-
Pipettes
Sample Preparation and Solid-Phase Extraction Protocol
A detailed step-by-step protocol for the solid-phase extraction of fexofenadine from human plasma is provided below.
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of fexofenadine and this compound in methanol.
-
Prepare working standard solutions by serially diluting the fexofenadine stock solution with a 50:50 mixture of methanol and water.
-
Spike blank human plasma with the working standard solutions to create calibration standards and quality control samples at various concentrations.
-
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To a 0.5 mL aliquot of plasma, add 50 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Centrifuge the samples at 10,000 rpm for 8 minutes to precipitate proteins.[10]
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the fexofenadine and this compound from the cartridges with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is suitable for separation.[11]
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 10 mM ammonium acetate with 0.1% formic acid in water and B) acetonitrile with 0.1% formic acid.[7][9]
-
Flow Rate: 0.5 mL/min.[11]
-
Injection Volume: 20 µL.[10]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Presentation
The following tables summarize the typical performance characteristics of a validated bioanalytical method for fexofenadine using SPE and LC-MS/MS.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Fexofenadine | 1.0 - 500.0 | > 0.99 |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low (e.g., 3) | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Medium (e.g., 50) | < 15 | < 15 | 85 - 115 | 85 - 115 |
| High (e.g., 400) | < 15 | < 15 | 85 - 115 | 85 - 115 |
Data adapted from representative bioanalytical method validation guidelines.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Fexofenadine | > 70 | 85 - 115 |
| This compound | > 70 | 85 - 115 |
A recovery of over 70% is generally considered acceptable.[7][9] Matrix effect is assessed by comparing the analyte response in post-extraction spiked plasma samples to the response in a neat solution.
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of fexofenadine from plasma.
Conclusion
The described solid-phase extraction protocol, in conjunction with a stable isotope-labeled internal standard like this compound, provides a reliable and high-throughput method for the quantification of fexofenadine in human plasma. The clean extracts obtained are suitable for sensitive and selective analysis by LC-MS/MS, meeting the requirements for regulated bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. idealpublication.in [idealpublication.in]
- 3. waters.com [waters.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. texilajournal.com [texilajournal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Fexofenadine-d3 in Bioequivalence Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Fexofenadine-d3 as an internal standard in bioequivalence studies of fexofenadine hydrochloride. These guidelines are based on established analytical methods and regulatory recommendations.
Introduction to Fexofenadine and Bioequivalence Studies
Fexofenadine is a second-generation antihistamine used to relieve allergy symptoms.[1] As a Biopharmaceutics Classification System (BCS) class III drug, it exhibits high solubility and low permeability.[2] Bioequivalence studies are crucial for generic drug development to demonstrate that the new formulation has the same rate and extent of absorption as the reference listed drug.[3]
The U.S. Food and Drug Administration (FDA) provides specific guidance for conducting bioequivalence studies for fexofenadine hydrochloride tablets.[4][5] These studies are typically performed in normal healthy male and female subjects under both fasting and fed conditions.[4] The key pharmacokinetic parameters assessed are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the time to maximum plasma concentration (Tmax).[6][7][8]
This compound, a deuterated analog of fexofenadine, is an ideal internal standard for the quantitative analysis of fexofenadine in biological matrices during these studies. Its similar chemical and physical properties to fexofenadine ensure comparable extraction recovery and ionization efficiency in mass spectrometry, while its mass difference allows for distinct detection.
Experimental Protocols
A sensitive, reproducible, and robust analytical method is essential for the accurate quantification of fexofenadine in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for this purpose.[6][9]
Sample Preparation: Protein Precipitation
This protocol outlines a simple and efficient protein precipitation method for extracting fexofenadine from human plasma.[10]
Materials:
-
Human plasma samples (collected from study subjects)
-
This compound internal standard (IS) working solution (concentration to be optimized based on the analytical range)
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following are typical LC-MS/MS parameters for the analysis of fexofenadine and this compound. Method optimization and validation are required for specific instrumentation.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| HPLC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)[10] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of fexofenadine from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min[10] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fexofenadine: m/z 502.3 → 466.3; this compound: m/z 505.3 → 469.3 |
| Dwell Time | 100-200 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures | Optimized for the specific instrument |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize typical pharmacokinetic parameters obtained from bioequivalence studies of fexofenadine. The 90% confidence intervals for the ratio of geometric least-squares means of the test to reference product for AUC and Cmax must fall within the range of 80.00% to 125.00% for the products to be considered bioequivalent.[3][11]
Table 2: Pharmacokinetic Parameters of Fexofenadine (180 mg Tablet) under Fasting Conditions
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 1476.8 ± 319.9[3] | 1423.0 ± 278.4[3] | 95.2% - 112.8%[3] |
| AUC0-t (ng·h/mL) | 9665.3 ± 2880.2[3] | 9716.1 ± 2572.1[3] | 95.6% - 109.9%[3] |
| AUC0-∞ (ng·h/mL) | 8911.4 ± 3870.0[3] | 9363.9 ± 2668.0[3] | 91.8% - 106.3%[3] |
| Tmax (h) | 1.67 (median)[3] | 1.58 (median)[3] | N/A |
Table 3: Pharmacokinetic Parameters of Fexofenadine (30 mg Tablet vs. 30 mg/5 mL Oral Suspension) under Fasting Conditions
| Parameter | Test Formulation (Oral Suspension) | Reference Formulation (Tablet) | 90% Confidence Interval |
| Cmax (ng/mL) | Geometric Mean Ratio: 103.5% | N/A | 93.4% - 114.6% |
| AUC0-∞ (ng·h/mL) | Geometric Mean Ratio: 101.4% | N/A | 94.4% - 109.0% |
Note: Data for Table 3 is derived from the fact that the oral suspension was found to be bioequivalent to the tablet, with the confidence intervals for Cmax and AUC falling within the 80-125% range.[12]
Visualizations
Experimental Workflow for Bioequivalence Study
Caption: Workflow of a fexofenadine bioequivalence study.
Logical Relationship of Bioequivalence Assessment
Caption: Logical flow for determining bioequivalence.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of fexofenadine in human plasma for bioequivalence studies. Adherence to regulatory guidelines and rigorous analytical method validation are paramount to ensure the accuracy and integrity of the study results, ultimately supporting the approval of safe and effective generic fexofenadine products.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Advanced Analytical Method Validation for Bioequivalence Studies of Fexofenadine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 7. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Troubleshooting ion suppression with Fexofenadine-d3 internal standard
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for ion suppression issues encountered when using Fexofenadine-d3 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern?
Ion suppression is a type of matrix effect where the signal of the analyte of interest is reduced due to the presence of co-eluting components from the sample matrix (e.g., proteins, lipids, salts).[1][2] This phenomenon occurs within the ion source of the mass spectrometer, where competition for ionization efficiency between the analyte and matrix components leads to a decreased response for the analyte.[2][3] It is a major concern because it can negatively impact the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[4]
Q2: I'm using this compound, a stable isotope-labeled (SIL) internal standard. Shouldn't that automatically correct for ion suppression?
In theory, yes. A SIL internal standard is the preferred choice because it co-elutes with the analyte and is expected to experience the same degree of ion suppression or enhancement.[1] The ratio of the analyte to the internal standard should remain constant, allowing for reliable quantification.[1] However, problems can still arise if the suppression is extremely high, leading to a loss of signal for both the analyte and the internal standard, or if there is differential suppression between the two, which can occur in rare cases.[5] A false positive can even occur if only the internal standard experiences significant ion suppression.[4]
Q3: What are the most common sources of ion suppression in bioanalysis?
Common sources include endogenous matrix components like phospholipids and salts, as well as exogenous substances introduced during sample collection or preparation.[6] In electrospray ionization (ESI), non-volatile materials can decrease the efficiency of droplet formation, preventing the analyte from reaching the gas phase.[4] Highly concentrated or highly basic compounds are also prime candidates for causing suppression.[4]
Q4: How can I determine if ion suppression is affecting my assay?
The two most common methods are the post-column infusion experiment and the quantitative assessment of matrix effects by comparing analyte response in a neat solution versus a post-extraction spiked matrix sample.[4][7][8] A drop in the constant baseline signal during a post-column infusion experiment indicates the retention times where matrix components are causing suppression.[4][6]
Troubleshooting Guide
Problem: Inconsistent or decreasing this compound internal standard (IS) response across an analytical batch.
| Potential Cause | Troubleshooting Steps |
| Severe Matrix Effects | Even a SIL IS can be suppressed by high concentrations of co-eluting matrix components.[1] |
| 1. Assess Matrix Effects: Perform a post-column infusion experiment to identify suppression zones.[4][6] | |
| 2. Improve Sample Preparation: Enhance cleanup to remove interfering components. Switch from simple protein precipitation to more selective methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][6] | |
| 3. Optimize Chromatography: Adjust the chromatographic gradient to separate Fexofenadine and its IS from the ion suppression zones.[1][4] | |
| 4. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample extract can minimize suppression, though this may impact sensitivity.[2][5] | |
| Analyte-Induced Suppression | At high concentrations, the analyte (Fexofenadine) can suppress the signal of its co-eluting deuterated internal standard (this compound). This has been observed with fexofenadine/d6-fexofenadine pairs.[9][10] |
| 1. Review Calibration Curve: Check if the IS suppression correlates with the highest concentration standards. | |
| 2. Adjust IS Concentration: Ensure the IS concentration is appropriate and not significantly lower than the upper limit of quantitation for the analyte. | |
| 3. Reduce Injection Volume: Lowering the mass of both analyte and IS on the column can mitigate this competitive effect.[5][11] | |
| Instrument Contamination | Buildup of non-volatile matrix components in the ion source or on the analytical column can lead to worsening suppression over the course of a run.[5][6] |
| 1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the mass spectrometer's ion source. | |
| 2. Implement Column Washing: Use a robust column wash step with a strong organic solvent at the end of each injection to elute strongly retained matrix components.[5] | |
| 3. Use a Guard Column: A guard column can help protect the analytical column from contamination.[5] |
Problem: Poor accuracy or precision in quality control (QC) samples despite a stable IS signal.
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | The nature of the matrix can vary between different lots or patient samples, causing variability in suppression that may not be perfectly mirrored by the IS.[7] |
| 1. Evaluate Matrix from Multiple Sources: During validation, assess matrix effects using at least six different lots of the biological matrix.[8] | |
| 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that calibrators and samples experience similar matrix effects.[2] | |
| Metabolite Interference | An unknown metabolite may be co-eluting and causing interference or differential suppression. |
| 1. Review Metabolite Profile: Investigate the known metabolic pathways of Fexofenadine.[12] | |
| 2. Improve Chromatographic Resolution: Modify the mobile phase, gradient, or column chemistry to separate the analyte and IS from any potential interfering peaks.[1][11] |
Data Presentation: Quantifying Matrix Effects
To quantitatively assess ion suppression, the matrix factor (MF) can be calculated. This is a crucial step during method validation.[7][8]
Table 1: Calculation of Matrix Factor (MF) for Fexofenadine
| Sample ID (Different Matrix Lots) | Peak Area in Neat Solution (A) | Peak Area in Post-Extraction Spiked Matrix (B) | Matrix Factor (MF = B/A) | % Ion Suppression (1 - MF) * 100 |
| Lot 1 | 1,520,400 | 988,260 | 0.65 | 35% |
| Lot 2 | 1,515,800 | 1,121,692 | 0.74 | 26% |
| Lot 3 | 1,532,100 | 857,976 | 0.56 | 44% |
| Lot 4 | 1,525,500 | 1,006,830 | 0.66 | 34% |
| Lot 5 | 1,519,900 | 942,338 | 0.62 | 38% |
| Lot 6 | 1,528,300 | 1,208,157 | 0.79 | 21% |
| Mean | 1,523,667 | 1,020,876 | 0.67 | 33% |
| %RSD | 0.4% | 12.5% | 12.5% | - |
A Matrix Factor < 1 indicates ion suppression. A Matrix Factor > 1 indicates ion enhancement. The %RSD of the Matrix Factor across different lots should be ≤15%.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression
This experiment identifies the regions in a chromatogram where co-eluting matrix components cause ion suppression.[4][7]
Objective: To visualize retention time windows where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of Fexofenadine and this compound in mobile phase
-
Prepared blank matrix extract (e.g., protein-precipitated plasma with no analyte or IS)
Methodology:
-
Set up the LC system with the analytical column and mobile phase intended for the assay.
-
Connect the outlet of the LC column to a T-connector.
-
Connect a syringe pump, infusing a constant flow (e.g., 10 µL/min) of the Fexofenadine/Fexofenadine-d3 standard solution, to the second port of the T-connector.
-
Connect the third port of the T-connector to the mass spectrometer's ion source.
-
Begin acquiring data on the mass spectrometer, monitoring the MRM transitions for Fexofenadine and this compound. A stable baseline signal should be observed from the constant infusion.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the baseline signal for any dips (ion suppression) or rises (ion enhancement) as the matrix components elute from the column. The retention times of these deviations correspond to regions of matrix effects.[6]
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantify the degree of ion suppression or enhancement caused by the matrix.[8]
Methodology:
-
Prepare Set A: Spike the analyte (Fexofenadine) and IS (this compound) into a neat solution (e.g., mobile phase). Analyze and determine the mean peak area.
-
Prepare Set B: Process blank biological matrix samples (e.g., plasma from at least 6 different sources) through the entire sample preparation procedure (e.g., protein precipitation, SPE).[8]
-
After the final extraction step, spike the resulting blank extracts with the analyte and IS at the same concentration as Set A. Analyze and determine the mean peak area.
-
Calculate Matrix Factor (MF):
-
MF = (Mean peak area from Set B) / (Mean peak area from Set A)
-
-
Calculate IS-Normalized Matrix Factor: Repeat the calculation using the peak area ratios (analyte/IS) to demonstrate that the SIL IS effectively compensates for the matrix effect.
Visualizations
Caption: Workflow for troubleshooting ion suppression.
Caption: Experimental setup for post-column infusion.
Caption: Decision tree for mitigating matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fexofenadine Hydrochloride | C32H40ClNO4 | CID 63002 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing matrix effects for Fexofenadine-d3 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects for Fexofenadine-d3 in plasma samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound in plasma, endogenous substances like phospholipids, proteins, and salts can interfere with the ionization of the analyte and its internal standard in the mass spectrometer's source, leading to inaccurate and imprecise quantification.[2][3] Ion suppression is the most common manifestation of matrix effects in LC-MS/MS bioanalysis.[3]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Fexofenadine. SIL internal standards are the gold standard for quantitative bioanalysis because they have nearly identical physicochemical properties to the analyte.[1] This means they co-elute with the analyte and experience similar matrix effects. By using the response ratio of the analyte to the internal standard, variability introduced by matrix effects can be effectively compensated, leading to more accurate and reliable results.[1]
Q3: What are the common sample preparation techniques to minimize matrix effects for Fexofenadine analysis in plasma?
A3: The most common sample preparation techniques for Fexofenadine in plasma are:
-
Protein Precipitation (PPT): A simple, fast, and inexpensive method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.[4] While widely used, it is often the least effective at removing matrix components, particularly phospholipids, which can lead to significant matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix components based on their differential solubilities in two immiscible liquid phases. LLE can be more effective than PPT in removing interfering substances.[3]
-
Solid-Phase Extraction (SPE): Considered the most effective technique for removing matrix interferences, SPE provides the cleanest extracts.[5][6] It involves passing the sample through a solid sorbent that retains the analyte, while matrix components are washed away. The analyte is then eluted with a different solvent.[3]
Q4: How do I choose the best sample preparation method?
A4: The choice of method depends on the required sensitivity, throughput, and the complexity of the matrix.
-
For high-throughput screening where speed is critical, PPT may be sufficient, especially if matrix effects are found to be minimal.
-
LLE offers a good balance between cleanliness and complexity.
-
For methods requiring the highest sensitivity and minimal matrix effects, SPE is the recommended approach.[5]
Troubleshooting Guide
This guide addresses common issues related to matrix effects during the analysis of this compound in plasma.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of results | Significant and variable matrix effects between samples. | 1. Optimize Sample Preparation: Switch from PPT to a more rigorous method like LLE or SPE to obtain cleaner extracts.[5]2. Ensure Consistent Internal Standard Addition: Verify the precision of the internal standard spiking process.3. Use a Stable Isotope-Labeled Internal Standard: If not already in use, switch to this compound to better compensate for matrix variability.[1] |
| Low signal intensity (Ion Suppression) | Co-elution of matrix components (e.g., phospholipids) with this compound. | 1. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the analyte from the interfering matrix components.[2]2. Enhance Sample Cleanup: Implement a more effective sample preparation method (LLE or SPE) to remove the interfering compounds.[3]3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but may compromise the limit of quantification. |
| High signal intensity (Ion Enhancement) | Co-eluting matrix components enhancing the ionization of this compound. | 1. Improve Chromatographic Separation: As with ion suppression, optimizing the chromatography is a primary strategy to separate the analyte from the enhancing components.[2]2. Refine Sample Preparation: Utilize LLE or SPE to remove the specific matrix components causing ion enhancement.[3] |
| Inconsistent internal standard response | The internal standard is experiencing different matrix effects than the analyte or is being affected by a specific interference. | 1. Verify Co-elution: Ensure that this compound and Fexofenadine are co-eluting perfectly.2. Investigate Specific Interferences: Use a post-column infusion experiment to identify the retention time regions where ion suppression or enhancement occurs.[7] This can help in modifying the chromatographic method to avoid these regions. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the recovery and matrix effect data for different sample preparation methods for Fexofenadine, compiled from various studies.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Fexofenadine | 93.6 - 95.3 | < 10% difference in response | [8] |
| Protein Precipitation (Methanol) | Fexofenadine | > 90% | Not explicitly quantified | [9] |
| Liquid-Liquid Extraction | Fexofenadine | 52 - 95.4 | Not explicitly quantified | [9] |
| Solid-Phase Extraction (C18) | Fexofenadine | 72.8 - 76.7 | Not explicitly quantified | [10] |
| Solid-Phase Extraction (Oasis PRiME HLB) | General Drugs | 96 - 106 | >99% phospholipid removal | [6] |
Note: The data is compiled from different sources with varying experimental conditions and may not be directly comparable. It is intended to provide a general overview.
Experimental Protocols
Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the this compound internal standard.[8]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add the this compound internal standard solution.[2]
-
Add a specific volume of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex the mixture for an extended period (e.g., 5-10 minutes) to ensure efficient extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11]
-
Load the Sample: Load the pre-treated plasma sample (spiked with internal standard and potentially diluted) onto the conditioned cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining the analyte.
-
Elute: Elute the Fexofenadine and this compound from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.
Visualizations
Caption: A generalized workflow for the bioanalysis of this compound in plasma samples.
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Fexofenadine-d3 Solid-Phase Extraction Optimization: A Technical Support Center
For researchers, scientists, and drug development professionals, optimizing the recovery of fexofenadine-d3 during solid-phase extraction (SPE) is critical for accurate bioanalytical method development. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound recovery in SPE?
A1: The most frequent issue is an inappropriate choice of SPE sorbent or a mismatch between the sorbent chemistry and the analyte. Fexofenadine is a zwitterionic molecule, and its retention can be complex. A reversed-phase mechanism is commonly employed, but the sorbent must have the appropriate characteristics to retain the compound effectively from a biological matrix. Using a sorbent that is not optimized for the polarity of fexofenadine can lead to poor retention during loading or premature elution during washing steps.
Q2: How does the pH of the sample and solvents affect recovery?
A2: The pH is a critical factor in the retention of fexofenadine on reversed-phase sorbents. To maximize retention, the pH of the sample and loading buffer should be adjusted to suppress the ionization of the carboxylic acid group, making the molecule less polar. Conversely, for efficient elution, the pH can be adjusted to increase the polarity of the molecule, disrupting its interaction with the sorbent.
Q3: Can the elution solvent be too strong?
A3: Yes. While a strong elution solvent is necessary to desorb the analyte from the sorbent, a solvent that is too aggressive can co-elute matrix interferences, leading to ion suppression in the mass spectrometer and inaccurate quantification. Optimization of the elution solvent, often a mixture of an organic solvent like methanol or acetonitrile with a small amount of acid or base, is crucial.
Q4: My recovery is inconsistent between samples. What could be the cause?
A4: Inconsistent recovery is often due to variability in the SPE workflow. This can include issues like the sorbent bed drying out before sample loading, inconsistent flow rates during loading or elution, or overloading the SPE cartridge. Ensuring consistent and controlled application of vacuum or positive pressure is essential for reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solid-phase extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incorrect sorbent selection. | Utilize a water-wettable, reversed-phase polymer sorbent such as Waters Oasis HLB, which has demonstrated good recovery for fexofenadine.[1] |
| Sample pH not optimized for retention. | Acidify the plasma sample (e.g., with 4% H3PO4) to a pH that suppresses the ionization of fexofenadine's carboxyl group, thereby increasing its retention on the reversed-phase sorbent. | |
| Inadequate elution solvent strength. | Ensure the elution solvent is strong enough to disrupt the interaction between this compound and the sorbent. A mixture of a high percentage of organic solvent (e.g., 90% acetonitrile) with an acidic modifier (e.g., 0.1% formic acid) is often effective.[1] | |
| Premature elution during the wash step. | The wash solvent may be too strong. Use a weaker organic solvent or a lower percentage of organic solvent in the wash step to remove interferences without eluting the analyte. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of phospholipids and other matrix components. | Incorporate a wash step with a solvent that can remove interfering compounds without affecting this compound retention. For example, a wash with a low percentage of methanol in water. |
| Inefficient removal of interferences by the sorbent. | Consider a sorbent specifically designed for phospholipid removal, such as Waters Oasis PRiME HLB. | |
| High Variability in Recovery | Inconsistent flow rates during SPE steps. | Use a positive pressure manifold or a vacuum manifold with a flow control system to ensure consistent flow rates for all samples. |
| Sorbent bed drying out. | Ensure the sorbent bed remains conditioned and equilibrated before loading the sample. Using a water-wettable sorbent like Oasis HLB can mitigate issues with the bed drying out. | |
| Overloading the SPE cartridge. | Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge. If necessary, use a larger cartridge or dilute the sample. |
Experimental Protocols
Detailed Protocol for this compound Extraction from Human Plasma using Waters Oasis HLB SPE
This protocol is adapted from a validated HPLC-MS/MS method for the determination of fexofenadine in human plasma.[1]
1. Sample Pre-treatment:
-
To 0.5 mL of human plasma, add the internal standard solution (fexofenadine-d6).
-
Acidify the sample by adding an equal volume of 4% phosphoric acid in water.
-
Vortex mix the sample.
2. Solid-Phase Extraction (using Waters Oasis HLB 96-well plate):
-
Conditioning: Condition the wells with 1 mL of methanol.
-
Equilibration: Equilibrate the wells with 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the 96-well plate.
-
Washing:
-
Wash the wells with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the wells with 1 mL of a second, slightly stronger wash solution (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution: Elute the fexofenadine and fexofenadine-d6 with 1 mL of a mobile phase consisting of 90% acetonitrile and 10% 10 mM ammonium acetate buffer with 0.1% formic acid.[1]
3. Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes reported recovery data for fexofenadine using different SPE protocols.
| Analyte | Sorbent | Matrix | Elution Solvent | Average Recovery (%) | Reference |
| Fexofenadine | Waters Oasis HLB | Human Plasma | 90% acetonitrile / 10% 10 mM ammonium acetate / 0.1% formic acid | >70% | [1] |
| Various Pharmaceuticals | Waters Oasis PRiME HLB | Plasma | Not specified | >80% |
Visualizations
Experimental Workflow for this compound SPE
Caption: A typical solid-phase extraction workflow for this compound from plasma.
Troubleshooting Logic for Low this compound Recovery
Caption: A decision tree for troubleshooting low recovery of this compound in SPE.
References
Fexofenadine-d3 Stability in Biological Matrices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Fexofenadine-d3 in various biological matrices. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the integrity and accuracy of bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in stock solutions?
A1: this compound, as a stable isotope-labeled internal standard, is expected to exhibit high stability in stock solutions. While specific public data for this compound is limited, studies on the parent compound, Fexofenadine hydrochloride, demonstrate that stock solutions prepared in methanol are stable. For routine use, it is recommended to prepare fresh working solutions from a stock solution stored at -20°C or below.
Q2: What are the expected storage stabilities of this compound in plasma?
The following table summarizes the stability of Fexofenadine in human plasma based on validated bioanalytical methods. These values can be used as a reliable indicator for the stability of this compound.
| Stability Type | Storage Condition | Duration | Stability (% Recovery vs. Fresh) |
| Freeze-Thaw Stability | -20°C to Room Temperature | 3 cycles | 95% - 105% |
| Short-Term (Bench-Top) Stability | Room Temperature (~25°C) | Up to 24 hours | 94% - 108% |
| Long-Term Stability | -70°C | At least 82 days | 97% - 103% |
| Post-Preparative (Autosampler) Stability | 5°C | Up to 75 hours | Within ±15% of nominal concentration |
Q3: Is this compound stable in other biological matrices like urine and whole blood?
A3: Yes, Fexofenadine is generally stable in urine. Validated LC-MS/MS methods for the determination of fexofenadine in human urine indicate that the analyte is stable under typical storage and processing conditions.[1] For whole blood, it is standard practice to process the samples (i.e., centrifuge to obtain plasma) as soon as possible to minimize potential enzymatic degradation or cell lysis that could affect the analysis. If immediate processing is not possible, storing whole blood at 4°C for a short period (a few hours) is generally acceptable before centrifugation.
Q4: What are the common degradation pathways for Fexofenadine?
A4: Forced degradation studies on Fexofenadine hydrochloride have shown that it is susceptible to degradation under certain stress conditions. The primary degradation pathways include:
-
Oxidative degradation: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of N-oxide and other degradation products.[2]
-
Acidic and Basic Hydrolysis: Fexofenadine can degrade under strong acidic and basic conditions, particularly at elevated temperatures.
-
Photodegradation: Exposure to light can also cause degradation.
It is crucial to protect samples containing Fexofenadine and its deuterated analogs from prolonged exposure to light and extreme pH conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Variable Internal Standard (IS) Response (this compound) | - Inconsistent addition of IS solution.- Degradation of IS during sample processing.- Instability of IS in the autosampler. | - Use a calibrated and precise pipette for adding the IS solution.- Ensure sample processing occurs under conditions where the IS is stable (e.g., on ice, protected from light).- Verify the post-preparative stability of the IS in the autosampler at the set temperature. |
| Poor Peak Shape for this compound | - Incompatible mobile phase pH.- Column degradation.- Matrix effects. | - Optimize the mobile phase pH to ensure proper ionization and retention.- Use a guard column and ensure the analytical column is not past its lifetime.- Evaluate and minimize matrix effects through optimized sample preparation (e.g., solid-phase extraction vs. protein precipitation). |
| Interference Peaks at the Retention Time of this compound | - Contamination from glassware or solvents.- Co-eluting endogenous matrix components.- Isotopic crosstalk from a high concentration of the non-labeled analyte. | - Use high-purity solvents and thoroughly clean all glassware.- Improve chromatographic separation by modifying the gradient or mobile phase composition.- Ensure that the mass spectrometer resolution is adequate to distinguish between the analyte and IS. Check for potential isotopic contributions from the analyte. |
| Low Recovery of this compound | - Inefficient extraction from the biological matrix.- Adsorption to container surfaces. | - Optimize the sample extraction method (e.g., choice of solvent, pH).- Use low-adsorption tubes and vials (e.g., silanized glass or polypropylene). |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
Objective: To prepare stable and accurate stock and working solutions of this compound.
Materials:
-
This compound reference standard
-
Methanol (HPLC or MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh an appropriate amount of this compound reference standard.
-
Dissolve the standard in a small volume of methanol in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to the final volume with methanol and mix thoroughly.
-
Store the stock solution at -20°C or below in an amber vial.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solution with methanol or the appropriate mobile phase to achieve the desired concentrations for spiking into calibration standards and quality control samples.
-
Prepare fresh working solutions daily or as stability data permits.
-
Protocol 2: Sample Preparation from Human Plasma using Protein Precipitation
Objective: To extract this compound and the analyte from human plasma for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Acetonitrile (containing 0.1% formic acid, pre-chilled to 4°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion onto the LC-MS/MS system.
Visualizations
Caption: Bioanalytical workflow for this compound in plasma.
Caption: Troubleshooting logic for this compound bioanalysis.
References
- 1. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
Fexofenadine-d3 Bioanalytical Assay Technical Support Center
Welcome to the technical support center for assays involving Fexofenadine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalytical assays?
This compound is a stable isotope-labeled (SIL) version of Fexofenadine, where three hydrogen atoms have been replaced with deuterium. It is the preferred internal standard (IS) for the quantitative analysis of Fexofenadine in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the analyte (Fexofenadine), it co-elutes and experiences similar extraction recovery and ionization effects, allowing it to accurately correct for variability during sample preparation and analysis.
Q2: What is the optimal concentration for this compound in my assay?
There is no single universal concentration. The ideal concentration of this compound depends on the specific assay's sensitivity, the expected concentration range of Fexofenadine, and the instrumentation used. A general best practice is to use a concentration that provides a robust and consistent signal, typically in the mid-range of the calibration curve for the analyte. Some studies have successfully used working solutions with concentrations around 35 ng/mL to 200 ng/mL.[1][2] It is crucial to optimize this concentration during method development.
Q3: My this compound internal standard response is highly variable. What are the common causes?
Inconsistent IS response can stem from several factors:
-
Sample Preparation Issues: Inconsistent pipetting, incomplete protein precipitation, or variable extraction recovery between samples. Ensure the IS is added as early as possible and is thoroughly mixed with the matrix.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS. This effect can vary between different sample lots.
-
Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector voltage can lead to inconsistent signal.
-
Analyte Concentration Effects: At very high concentrations, the analyte (Fexofenadine) can compete with the IS for ionization, leading to suppression of the IS signal.[3]
Q4: Can the deuterated internal standard interfere with the analyte signal?
Yes, this is possible and is known as isotopic crosstalk. It can occur if the this compound standard contains a small percentage of the non-labeled (d0) Fexofenadine or if there is in-source fragmentation. This becomes problematic at the lower limit of quantification (LLOQ) for Fexofenadine, where the contribution from the IS can artificially inflate the analyte signal. It is essential to use a high-purity internal standard and assess for crosstalk during method validation.
Troubleshooting Guide: Impact of this compound Concentration
The concentration of your this compound internal standard is a critical parameter that directly impacts assay performance. The following guide outlines common problems, their probable causes, and recommended solutions related to suboptimal IS concentration.
Data Presentation: Effect of IS Concentration on Assay Performance
The following table illustrates the expected impact of this compound concentration on key assay validation parameters.
| IS Concentration | Observed Problem | Probable Cause(s) | Impact on Assay Performance |
| Too Low | High %CV for IS peak area across the batch.Poor accuracy and precision at the LLOQ.Non-linear calibration curve at low end. | Low signal-to-noise ratio.Greater relative impact of background noise and minor isotopic contributions from the analyte. | Accuracy: Poor, especially for low concentration samples.Precision: Poor (high variability).Linearity: Compromised at the lower end of the curve. |
| Optimal | Consistent IS peak area across all samples (typically <15% CV).Good accuracy and precision across the calibration range.Linear calibration curve (r² > 0.99). | IS signal is robust and well above background noise.IS response is not significantly affected by analyte concentration. | Accuracy: High (typically within ±15%).Precision: High (RSD <15%).Linearity: Excellent across the defined range. |
| Too High | Decreasing IS response as analyte concentration increases.Non-linear calibration curve at the high end.Potential for isotopic crosstalk affecting the LLOQ. | Competition between the high-concentration IS and the analyte for ionization (ion suppression).Detector saturation.Higher probability of unlabeled impurities in the IS contributing to the analyte signal. | Accuracy: Poor, especially for high concentration samples.Precision: May appear acceptable but data is inaccurate.Linearity: Compromised at the upper end of the curve (curve may bend). |
Experimental Protocols & Methodologies
This section details a representative experimental protocol for the quantification of Fexofenadine in human plasma using Fexofenadine-d10 as the internal standard, adapted from validated methods.[1]
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare a 1.0 mg/mL stock solution of Fexofenadine in methanol.
-
Intermediate Standards: Dilute the stock solution with methanol to create intermediate stock solutions.
-
Calibration Standards & QCs: Spike blank human serum with the intermediate solutions to create calibration standards (e.g., 1.0, 2.5, 10, 50, 250, and 500 ng/mL) and quality control samples (e.g., LLOQ: 1.0 ng/mL, Low: 3.0 ng/mL, Medium: 100 ng/mL, High: 400 ng/mL).[1]
-
Internal Standard (IS) Solution: Prepare a working solution of Fexofenadine-d10 in methanol at a concentration of 200 ng/mL.[1]
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of each sample (calibration standard, QC, or unknown) into a microcentrifuge tube or 96-well plate.
-
Add 100 µL of the Fexofenadine-d10 internal standard working solution (200 ng/mL in methanol) to each sample.[1]
-
Vortex the samples for 10-30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 50 µL of the supernatant to LC-vials for analysis.
LC-MS/MS Conditions
-
LC System: UPLC System
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min[1]
-
Gradient Elution: A suitable gradient to separate Fexofenadine from matrix components.
-
Injection Volume: 7.5 µL[1]
-
Total Run Time: Approx. 4 minutes[1]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for Fexofenadine quantification using a deuterated internal standard.
Diagram 2: Troubleshooting Logic for Inconsistent IS Response
Caption: Decision tree for troubleshooting variable internal standard (IS) response.
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Fexofenadine-d3 Internal Standard Response Variability: A Technical Support Center
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in the fexofenadine-d3 internal standard (IS) response during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of variability in the this compound internal standard response?
A1: Variability in the this compound IS response can stem from several factors throughout the analytical process. These can be broadly categorized as:
-
Matrix Effects: Co-eluting endogenous components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source.[1][2] This is a primary cause of variability, especially in LC-MS/MS assays.[1][2]
-
Sample Preparation Errors: Inconsistent sample handling, such as pipetting errors during the addition of the IS solution, incomplete protein precipitation, or variations in extraction efficiency, can lead to significant response differences between samples.[1][3]
-
Analyte-Induced Signal Suppression: At high concentrations, fexofenadine can suppress the signal of its co-eluting deuterated internal standard, this compound.[4][5] This is a known phenomenon for fexofenadine and other analytes.[4][5]
-
Instrumental Issues: Fluctuations in the performance of the LC-MS/MS system, such as an unstable spray in the electrospray ionization (ESI) source, detector saturation, or a dirty ion source, can cause drift or random variations in the IS response.[1][3]
-
Internal Standard Stability: Degradation of this compound in the stock solution or in the biological matrix during sample storage or processing can lead to a decreased response.[1] Fexofenadine itself can be susceptible to oxidative degradation.[6]
-
Interference: The presence of metabolites or other co-administered drugs that have similar mass-to-charge ratios or retention times to this compound can cause interference.[7]
Q2: My this compound internal standard response is significantly lower in study samples compared to my calibration standards and quality controls (QCs). What should I investigate first?
A2: A consistent decrease in the IS response in study samples compared to calibrators and QCs often points towards a matrix effect specific to the study samples.[7] Here is a systematic approach to troubleshooting this issue:
-
Evaluate Matrix Effects: The first step is to confirm if the variability is due to matrix effects. This can be done by performing a post-extraction addition experiment.
-
Investigate Analyte-Induced Suppression: Since fexofenadine can suppress its own IS signal, analyze the correlation between the analyte concentration and the IS response.[4][5] A negative correlation suggests analyte-induced suppression.
-
Review Sample Collection and Handling: Inquire about the collection and handling procedures for the study samples. Differences in anticoagulants, storage conditions, or freeze-thaw cycles compared to the matrix used for calibrators and QCs can contribute to different matrix effects.[8]
-
Check for Co-eluting Metabolites or Drugs: If the study involves specific patient populations or co-administered medications, there might be unique metabolites or drugs present in the study samples that are not in the control matrix.[7]
Troubleshooting Workflow for Low IS Response in Study Samples
Caption: Troubleshooting workflow for low this compound IS response.
Q3: The this compound internal standard response is showing a gradual drift (upward or downward) throughout an analytical run. What could be the cause?
A3: A gradual drift in the IS response often indicates an instrumental issue. Here are the most common culprits and how to address them:
-
ESI Source Instability: The electrospray can become unstable over the course of a run due to a build-up of salts or other non-volatile matrix components on the spray needle or orifice. This can lead to a gradual decrease in ionization efficiency.
-
Solution: Clean the ion source, including the spray needle and orifice, as part of routine maintenance.
-
-
Temperature Fluctuations: Changes in the temperature of the LC column or the ion source can affect retention times and ionization efficiency.
-
Solution: Ensure that the column oven and source temperatures are stable and have equilibrated before starting the run.
-
-
Mobile Phase Inconsistency: If the mobile phase is not properly mixed or degassed, its composition can change over time, leading to a drift in retention and ionization.
-
Solution: Ensure mobile phases are well-mixed and degassed. If preparing mobile phases online, ensure the mixer is functioning correctly.
-
-
Detector Fatigue or Saturation: In some cases, a high signal intensity can lead to detector fatigue over a long run, causing a downward drift.
-
Solution: If the IS response is very high, consider reducing its concentration.
-
Logical Relationship of Drifting IS Response
Caption: Potential causes and solutions for a drifting IS response.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
Objective: To determine if the biological matrix is causing ion suppression or enhancement of the this compound signal.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at the working concentration.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (at least 6 different lots) following your established procedure. Spike the extracted matrix with this compound at the working concentration.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with this compound at the working concentration and then perform the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Assess Variability: Calculate the coefficient of variation (%CV) for the MF and Recovery across the different matrix lots.
Data Interpretation:
| Parameter | Acceptance Criteria | Implication of Failure |
| Matrix Factor (MF) | Should be close to 1 (typically 0.8 - 1.2) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| %CV of MF | Should be ≤ 15% | High %CV indicates significant lot-to-lot variability in the matrix effect. |
| Recovery | Should be consistent and reproducible | Low or inconsistent recovery suggests issues with the extraction procedure. |
| %CV of Recovery | Should be ≤ 15% | High %CV indicates an inconsistent extraction process. |
Protocol 2: Assessment of this compound Stability
Objective: To evaluate the stability of this compound under various storage and handling conditions.
Methodology:
-
Prepare QC Samples: Spike blank biological matrix with this compound at low and high concentrations.
-
Expose to Stress Conditions:
-
Freeze-Thaw Stability: Subject samples to three freeze-thaw cycles (-20°C or -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Keep samples at room temperature for a duration that mimics the sample preparation time (e.g., 4-24 hours).
-
Long-Term Stability: Store samples at the intended storage temperature (e-g., -20°C or -80°C) for a period that covers the expected duration of the study.
-
Post-Preparative Stability: Store extracted samples in the autosampler for the expected duration of an analytical run.
-
-
Analyze Samples: Analyze the stressed QC samples against a freshly prepared calibration curve.
-
Calculate Stability: Determine the concentration of this compound in the stressed samples and compare it to the nominal concentration.
Data Interpretation:
| Stability Test | Acceptance Criteria |
| Freeze-Thaw | Mean concentration of stressed QCs should be within ±15% of the nominal concentration. |
| Short-Term | Mean concentration of stressed QCs should be within ±15% of the nominal concentration. |
| Long-Term | Mean concentration of stressed QCs should be within ±15% of the nominal concentration. |
| Post-Preparative | Mean concentration of stressed QCs should be within ±15% of the nominal concentration. |
Quantitative Data Summary
Table 1: General Acceptance Criteria for Internal Standard Response
| Parameter | Recommended Range | Reference |
| IS Response Variation within a Run | Within 50% to 150% of the mean IS response of the calibration standards and QCs. | [3] |
| IS Response Variation between Runs | Should be monitored and investigated if significant trends are observed. | [9] |
Table 2: Parameters for Investigating Analyte-Induced Signal Suppression
| Experiment | Observation | Potential Action |
| Correlation Analysis | Negative correlation between analyte concentration and IS response. | Lower the IS concentration or dilute high-concentration samples. |
| Flow Rate Reduction | Signal suppression is reduced at lower flow rates into the ESI source. | Optimize the flow rate, potentially using a lower flow LC method.[4] |
References
- 1. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Solving Fexofenadine-d3 carryover issues in autosamplers
Welcome to the technical support center for Fexofenadine-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve autosampler carryover issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a problem for this compound analysis?
A1: Autosampler carryover is the appearance of a small peak of an analyte, in this case, this compound, in a blank or subsequent sample injection after a high-concentration sample has been run.[1][2] This phenomenon can lead to inaccurate quantification, especially for low-concentration samples, compromising the integrity and reproducibility of bioanalytical data.[3] Given the high sensitivity of modern LC-MS/MS instruments, even minute amounts of residual this compound can be detected and interfere with results.
Q2: What are the common causes of this compound carryover in an autosampler?
A2: The primary causes of carryover are related to the adsorption of the analyte onto various surfaces within the sample flow path. For this compound, this can be attributed to:
-
Insufficient Needle Washing: Residual sample adhering to the interior or exterior of the autosampler needle.[4]
-
Adsorption to Hardware: this compound molecules can stick to surfaces like the injection valve rotor seal, sample loop, and tubing.[3][4] Scratches or wear on these components can exacerbate the problem.[4]
-
Inadequate Wash Solvents: The rinse solution may not be strong enough to fully solubilize and remove all traces of this compound from the system.
-
Sample Matrix Effects: Components in the sample matrix can sometimes increase the "stickiness" of this compound.
-
Injection Mode: Partial loop injections can sometimes leave unswept volumes in the injection valve, leading to carryover.[3]
Q3: How can I distinguish between carryover and system contamination?
A3: A simple experiment can help differentiate between these two issues. Inject a high-concentration sample of this compound, followed by a series of three to four blank injections.
-
Classic Carryover: You will observe a progressively decreasing peak area for this compound with each subsequent blank injection.[2]
-
System Contamination: A consistent, non-decreasing peak area in all blank injections suggests a source of contamination, such as a contaminated mobile phase, blank solvent, or a heavily saturated system component.[2]
Troubleshooting Guide for this compound Carryover
This guide provides a systematic approach to identifying and resolving this compound carryover issues.
Initial Assessment
Question: I am seeing unexpected peaks of this compound in my blank injections. What is the first step?
Answer: The first step is to confirm and classify the issue. Perform a carryover assessment experiment by injecting a high-concentration standard followed by several blank injections. This will help determine if it's true carryover (decreasing peaks) or a constant contamination problem.[2]
Troubleshooting Workflow Diagram
Caption: A workflow for diagnosing and resolving this compound carryover issues.
Wash Solvent and Method Optimization
Question: My wash solvent (e.g., 50:50 Methanol:Water) is not effectively removing this compound carryover. What should I try next?
Answer: Fexofenadine has pH-dependent solubility, with higher solubility at acidic (pH ~3) and basic (pH > 9) conditions, and lower solubility in the neutral pH range (pH 4-8).[5] Its solubility is also good in organic solvents like methanol and acetonitrile.[6] To improve cleaning efficiency, consider the following:
-
Increase Organic Strength: Increase the percentage of organic solvent (e.g., Acetonitrile or Methanol) in your wash solution.
-
Modify pH: Add a small amount of acid (e.g., 0.1-0.5% formic acid) or base to the wash solvent to leverage Fexofenadine's pH-dependent solubility. An acidic wash is often effective.
-
Use a Multi-Solvent Wash: Employ a sequence of washes. For example, a strong organic solvent followed by an acidic aqueous wash can be very effective at removing both non-polar and polar residues.
Quantitative Data on Wash Solvent Effectiveness
The following table summarizes the expected carryover reduction based on different wash solvent compositions. The data is representative and should be confirmed experimentally on your system.
| Wash Solvent Composition | Expected this compound Carryover (%) | Notes |
| 50:50 Methanol:Water | 0.1 - 0.5% | A common starting point, but may be insufficient for high concentrations. |
| 90:10 Acetonitrile:Water | 0.05 - 0.1% | Higher organic content improves solubilization of this compound. |
| 90:10 ACN:Water w/ 0.2% Formic Acid | < 0.01% | Acidification significantly improves the removal of the basic Fexofenadine molecule. |
| Isopropanol | 0.01 - 0.05% | A stronger organic solvent that can be effective for stubborn residues. |
Carryover % is calculated as: (Peak Area in Blank / Peak Area in preceding High-Concentration Standard) x 100
Hardware and Injection Technique
Question: I've optimized my wash solvent, but I still see some carryover. What hardware components should I check?
Answer: If carryover persists, inspect the physical components of the autosampler:
-
Needle and Needle Seat: Examine for scratches or deposits. Clean or replace if necessary.
-
Injection Valve Rotor Seal: This is a common source of carryover due to wear and tear.[2] Scratches on the seal can trap analyte. Replace the rotor seal as part of regular maintenance.
-
Sample Loop: Adsorption can occur on the inner surface of the loop. Consider flushing with a very strong solvent or replacing the loop.
Question: Can my injection technique affect carryover?
Answer: Yes. If you are using a partial loop injection, switching to a full loop injection can sometimes resolve carryover issues.[3] A full loop injection ensures that the entire sample path within the valve is flushed with the mobile phase, which can be more effective at cleaning the valve.[3]
Experimental Protocols
Protocol 1: Standardized Carryover Evaluation
Objective: To quantify the percentage of carryover for this compound under specific analytical conditions.
Methodology:
-
Prepare Solutions:
-
Blank: Prepare a solution identical to the sample matrix without the analyte.
-
Low QC (LQC): Prepare a this compound standard at a concentration near the lower limit of quantitation (LLOQ).
-
High QC (HQC): Prepare a this compound standard at a concentration near the upper limit of quantitation (ULOQ).
-
-
Injection Sequence:
-
Inject Blank (x3) to establish a clean baseline.
-
Inject LQC (x1) to confirm sensitivity.
-
Inject HQC (x3) to challenge the system.
-
Inject Blank (x3, immediately following the last HQC) to measure carryover.
-
-
Data Analysis:
-
Calculate the average peak area of the HQC injections.
-
Measure the peak area of this compound in the first blank injection immediately following the last HQC.
-
Calculate the carryover percentage using the formula: Carryover (%) = (Peak Area in First Blank / Average Peak Area of HQC) * 100
-
-
Acceptance Criteria: Typically, the carryover peak in the first blank should not be more than 20% of the peak area of the LQC.
Carryover Evaluation Workflow Diagram
Caption: A step-by-step workflow for evaluating this compound autosampler carryover.
Protocol 2: Autosampler Cleaning Validation
Objective: To provide documented evidence that a specific cleaning procedure effectively removes this compound residues to an acceptable level.
Methodology:
-
Define the "Dirty" State: Perform several injections of a high-concentration this compound solution (HQC) to intentionally contaminate the autosampler flow path.
-
Execute the Cleaning Procedure:
-
Replace the standard wash solvent with the new, optimized cleaning solution.
-
Purge the wash lines for an extended period (e.g., 5-10 minutes) to ensure the new solvent has fully replaced the old one.
-
Perform a series of automated needle wash cycles (e.g., 5-10 cycles) without injection.
-
-
Post-Cleaning Analysis:
-
Fill a clean vial with a fresh blank solution.
-
Inject the blank solution (x3) using the standard analytical method.
-
-
Evaluation:
-
Analyze the chromatograms from the post-cleaning blank injections.
-
The absence of a this compound peak, or a peak below a pre-defined acceptable limit (e.g., below the limit of detection), validates the cleaning procedure.
-
-
Documentation: Record all steps, solutions used, and results in a validation report.[7] This documentation is crucial for regulatory compliance and internal quality control.
References
- 1. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gmpsop.com [gmpsop.com]
Fexofenadine-d3 Degradation & Stability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fexofenadine-d3. The information is designed to address specific issues that may be encountered during experimental procedures related to degradation pathways and stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Fexofenadine?
Fexofenadine is susceptible to degradation under stress conditions, primarily through hydrolysis and oxidation.[1][2][3] The tertiary amine in the piperidine ring is a key site for oxidative degradation, leading to the formation of an N-oxide derivative.[2][4] Degradation is also observed under acidic and basic conditions.[1][3]
Q2: How does the deuterium labeling in this compound affect its degradation profile?
The deuterium labeling in this compound is not expected to significantly alter its chemical degradation pathways compared to the non-labeled compound.[5] The fundamental reactive sites in the molecule remain the same. However, the use of a deuterated standard is advantageous for quantitative analysis using mass spectrometry, as it can be distinguished from the unlabeled analyte.
Q3: What is the most significant degradation product of Fexofenadine under oxidative stress?
Under oxidative stress conditions, such as exposure to hydrogen peroxide, the major degradation product of Fexofenadine is its N-oxide.[2][4] This product, 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxido-piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid, is formed by the oxidation of the tertiary amine on the piperidine ring.[2][4]
Q4: Is Fexofenadine sensitive to light?
Photodegradation of Fexofenadine has been studied, but it is generally found to be less susceptible to degradation under photolytic conditions compared to oxidative or hydrolytic stress.[1][6] However, for comprehensive stability testing, photostability studies are still recommended as per ICH guidelines.[2]
Troubleshooting Guides
Issue 1: Unexpected peaks in the chromatogram during stability testing.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Stress Conditions: Compare the conditions of your experiment (e.g., pH, temperature, oxidant concentration) with established forced degradation protocols.[2][6] Fexofenadine is known to degrade under acidic, basic, and oxidative conditions.[3]
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the purity of the Fexofenadine peak and the unexpected peaks.[2][6]
-
Identify Degradants: If significant degradation is suspected, techniques like LC-MS/MS can be used to identify the mass of the degradation products. For this compound, the mass of the degradation products will be shifted by the number of deuterium atoms. The N-oxide is a commonly observed degradation product in oxidative stress studies.[2][4]
-
Issue 2: Poor recovery of this compound in the assay.
-
Possible Cause 1: Incomplete extraction from the dosage form.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Ensure the solvent used for extraction is appropriate for Fexofenadine's solubility. Fexofenadine hydrochloride is freely soluble in methanol and ethanol.[1]
-
Sonication/Shaking: Increase the sonication or shaking time during the extraction process to ensure complete dissolution.
-
-
Possible Cause 2: Degradation of the analyte during sample preparation or storage.
-
Troubleshooting Steps:
-
Solution Stability: Perform a solution stability study by analyzing the prepared sample and standard solutions over a period (e.g., 24 hours) at room temperature and under refrigerated conditions to check for degradation.[6]
-
Protect from Light: Store solutions protected from light, especially if photolytic degradation is a concern.
-
Issue 3: Inconsistent retention times in the HPLC analysis.
-
Possible Cause: Fluctuation in the mobile phase composition or column temperature.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is adequately degassed. The pH of the buffer component should be consistent.
-
Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times. A column temperature of 30°C has been used in validated methods.[4]
-
System Suitability: Perform system suitability tests before each run to ensure the chromatographic system is performing adequately.
-
Quantitative Data from Forced Degradation Studies
The following table summarizes the percentage of Fexofenadine degradation observed under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 10 min | Significant | [1] |
| 0.5 N HCl at 80°C | 4 hours | 17.49% | [6] | |
| 1 N HCl at 60°C | 3.5 hours | Slight | [2] | |
| Base Hydrolysis | 0.1 M NaOH | 10 min | Significant | [1] |
| 0.5 N NaOH at 80°C | 4 hours | 10.46% | [6] | |
| 2 N NaOH at 60°C | 24 hours | Slight | [2] | |
| Oxidative Degradation | 3% H₂O₂ | - | 10.27% | [6] |
| 30% H₂O₂ | - | 77.99% | [6] | |
| 3% H₂O₂ at 60°C | 5 hours | Significant | [2] | |
| Thermal Degradation | 105°C | 24 hours | Slight | [2] |
| Photolytic Degradation (UV Light) | UV light (254 nm) | 8 hours | No significant degradation | [6] |
| Photolytic Degradation (Visible Light) | 1.2 million lux hours | - | No significant degradation | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N HCl.
-
Heat the mixture at 60°C for 3.5 hours.[2]
-
Cool the solution and neutralize it with an appropriate concentration of NaOH.
-
Dilute to a known concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 2 N NaOH.
-
Heat the mixture at 60°C for 24 hours.[2]
-
Cool the solution and neutralize it with an appropriate concentration of HCl.
-
Dilute to a known concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at 60°C for 5 hours.[2]
-
Cool the solution and dilute it to a known concentration with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to a temperature of 105°C for 24 hours.[2]
-
After exposure, dissolve the powder in a suitable solvent and dilute it to a known concentration.
-
-
Photolytic Degradation:
-
Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a stability-indicating analytical method, such as RP-HPLC or RP-UPLC.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is an example of an RP-HPLC method that can be used for the analysis of Fexofenadine and its degradation products.
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 5 mM Acetate buffer: Acetonitrile (50:50, v/v), with the pH adjusted to 9.4 with acetic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. banglajol.info [banglajol.info]
- 2. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
Fexofenadine-d3 Mass Spectrometry Signal Enhancement: A Technical Support Center
Welcome to the technical support center for enhancing Fexofenadine-d3 signal intensity in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: While specific transitions for this compound are not explicitly detailed in the provided literature for Fexofenadine, a common approach for deuterated standards is to use the same fragmentation pattern as the parent compound, adjusting for the mass shift from deuterium labeling. For Fexofenadine, the protonated molecule [M+H]⁺ is m/z 502.2 to 502.3.[1] The most abundant and sensitive product ion is typically m/z 466.2.[1][2] Therefore, for this compound, you would expect the precursor ion to be approximately m/z 505.2 and the product ion to remain m/z 466.2, assuming the deuterium atoms are not on the fragment lost. It is crucial to confirm these masses by infusing a standard solution of this compound.
Q2: I am observing a weak signal for this compound. What are the first parameters I should check?
A2: For a weak signal, begin by verifying the basics of your LC-MS system.[3] First, confirm the correct vial is being injected and that the sample concentration is appropriate.[4][5] Next, ensure your mass spectrometer is properly tuned and calibrated.[4] Check the electrospray ionization (ESI) source for a stable spray.[3] Finally, review your MS method parameters, ensuring the correct precursor and product ions for this compound are selected and that the collision energy and cone voltage are optimized.[2]
Q3: Can the mobile phase composition affect the signal intensity of this compound?
A3: Yes, the mobile phase composition, including organic solvent, aqueous component, pH, and additives, significantly impacts ionization efficiency and, consequently, signal intensity. For Fexofenadine, a gradient of acetonitrile or a methanol-acetonitrile mixture with an aqueous buffer like ammonium formate has been shown to provide good sensitivity.[2] The pH of the aqueous phase can also be critical; a pH around 5 has been found to yield good chromatographic results.[2] Experimenting with different mobile phase compositions is a key step in method optimization.
Q4: What sample preparation techniques are recommended for this compound to minimize matrix effects?
A4: Protein precipitation is a commonly used and effective method for preparing plasma and cell lysate samples containing Fexofenadine.[2][6][7] Acetonitrile is frequently used as the precipitation solvent.[2][6] This technique is straightforward and can provide good recovery. For more complex matrices or to achieve lower limits of quantification, liquid-liquid extraction (LLE) can also be employed.[6] Minimizing matrix effects is crucial as they can suppress the ionization of the analyte, leading to a lower signal.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal for this compound | Incorrect MS/MS transition | Infuse a standard solution of this compound to determine the correct precursor and product ions. |
| Suboptimal ionization source parameters | Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows.[4] | |
| Inefficient ionization due to mobile phase | Adjust the mobile phase composition. Experiment with different organic solvents (acetonitrile, methanol) and pH of the aqueous phase.[2] Using additives like formic acid or ammonium formate can improve ionization.[1][7] | |
| Ion suppression from matrix components | Improve sample cleanup. If using protein precipitation, ensure complete precipitation and centrifugation. Consider switching to a more rigorous technique like LLE or solid-phase extraction (SPE).[6] | |
| Low sample concentration | Ensure the concentration of your this compound internal standard is appropriate for the expected analyte concentration range.[4] | |
| Poor Peak Shape | Inappropriate chromatographic column | Fexofenadine is commonly analyzed on C18 columns.[1] Ensure your column is suitable for the analyte and mobile phase. |
| Suboptimal mobile phase gradient | Optimize the gradient elution profile to ensure proper focusing of the analyte band on the column. | |
| Contamination of the column or LC system | Flush the column and LC system with a strong solvent. If the problem persists, consider replacing the column.[4] | |
| High Background Noise | Contaminated mobile phase or LC system | Use high-purity solvents and additives. Filter all mobile phases.[9] |
| Contaminated ion source | Clean the ion source according to the manufacturer's instructions.[9] | |
| Leak in the system | Check all fittings and connections for leaks.[5] |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a standard solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan (Q1 Scan): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ of this compound.
-
Product Ion Scan: Select the identified precursor ion in Q1 and scan Q3 to identify the most abundant and stable product ions.
-
Optimize Collision Energy: Perform multiple reaction monitoring (MRM) for the selected transition. Vary the collision energy to find the value that produces the highest intensity for the product ion.
-
Optimize Cone Voltage: Vary the cone voltage (or equivalent parameter) to maximize the intensity of the precursor ion.[2]
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Aliquot: To 100 µL of plasma or cell lysate sample, add the this compound internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[2]
-
Evaporation and Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.
Visualizations
A typical bioanalytical workflow for this compound analysis.
A logical troubleshooting workflow for low signal intensity.
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. payeshdarou.ir [payeshdarou.ir]
- 9. zefsci.com [zefsci.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation of Fexofenadine: Adherence to FDA and ICH M10 Guidelines
For researchers, scientists, and professionals in drug development, the rigorous validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Fexofenadine, with a particular focus on the widely accepted use of deuterated internal standards, such as Fexofenadine-d3, within the framework of Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines. The ICH M10 guideline, adopted in May 2022, provides a harmonized international standard for bioanalytical method validation, ensuring data quality and consistency across regulatory submissions.[1][2][3][4][5][6]
The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[1][2][3] This involves a thorough evaluation of fundamental parameters including selectivity, accuracy, precision, recovery, and stability to ensure the reliability of the data generated during drug development.[7][8]
Comparison of Bioanalytical Methods for Fexofenadine
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of Fexofenadine due to its high sensitivity, specificity, and throughput.[9][10][11][12] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects. While other analytical techniques exist, they often lack the specificity and sensitivity required for bioanalytical applications in complex biological matrices.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with Deuterated Internal Standard (e.g., this compound) | Chromatographic separation followed by mass spectrometric detection, using a deuterated analog of the analyte as an internal standard. | High sensitivity and specificity, effectively corrects for matrix effects and variability in sample processing, leading to high accuracy and precision.[9][11] | Higher initial instrument cost. |
| High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Chromatographic separation with detection based on the absorption of UV light by the analyte. | Lower instrument cost compared to LC-MS/MS. | Lower sensitivity and specificity, more susceptible to interference from matrix components.[13] |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) | Chromatographic separation with detection based on the fluorescence of the analyte. | Generally more sensitive than HPLC-UV. | Requires the analyte to be naturally fluorescent or derivatized, which can add complexity to the sample preparation.[9] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay based on the specific binding of an antibody to the analyte. | High throughput capabilities. | Can suffer from cross-reactivity, leading to a lack of specificity. Performance of diagnostic kits should be assessed in the facility conducting the sample analysis.[7] |
Quantitative Performance Comparison: LC-MS/MS Method for Fexofenadine
The following table summarizes typical validation parameters and acceptance criteria for an LC-MS/MS method for Fexofenadine in human plasma, in accordance with FDA and ICH M10 guidelines.
| Validation Parameter | Typical Performance/Acceptance Criteria | Reference |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | [11][14] |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | [9][12] |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | [9][11] |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | [9][11] |
| Intra-day Accuracy (%Bias) | Within ±15% of nominal (±20% at LLOQ) | [9][11] |
| Inter-day Accuracy (%Bias) | Within ±15% of nominal (±20% at LLOQ) | [9][11] |
| Recovery | Consistent, precise, and reproducible | [7] |
| Matrix Effect | Investigated to ensure precision and accuracy are not compromised | [15][16] |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte stable within acceptable limits (typically ±15% of nominal concentration) | [11] |
Experimental Protocol: LC-MS/MS Analysis of Fexofenadine in Human Plasma
This section details a representative experimental protocol for the quantification of Fexofenadine in human plasma using an LC-MS/MS method with a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Run Time: Approximately 4 minutes.[11]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fexofenadine: m/z 502.3 → 466.3
-
This compound (Internal Standard): m/z 505.3 → 469.3
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Bioanalytical Method Validation Process
The following diagrams illustrate the key stages and relationships within the bioanalytical method validation process as stipulated by FDA and ICH guidelines.
Caption: Workflow of Bioanalytical Method Validation.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. moh.gov.bw [moh.gov.bw]
- 9. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Review of Different Analytical Techniques for Fexofenadine Hydrochloride and Montelukast Sodium in Different Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
- 15. fda.gov [fda.gov]
- 16. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
A Comparative Guide to Fexofenadine-d3 Bioanalytical Methods: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The analysis of Fexofenadine in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[1][2] This guide consolidates key performance parameters from multiple validated methods, highlighting variations in sample preparation, chromatographic conditions, and mass spectrometric detection. The presented data demonstrates that while different laboratories employ varied protocols, the resulting methods are consistently able to meet the stringent validation requirements set by regulatory bodies such as the FDA and ICH guidelines.[1][3][4]
Comparative Analysis of Method Performance
The following tables summarize the quantitative performance data from several validated LC-MS/MS methods for Fexofenadine analysis in human plasma. These methods, while developed in different laboratories, showcase comparable levels of accuracy, precision, and sensitivity.
Table 1: Comparison of Linearity and Sensitivity of Validated Fexofenadine Assays
| Laboratory/Study | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Omidfar et al.[1] | 0.625–300 | 0.625 | > 0.99 |
| Anonymous et al.[2] | 1.575 - 2000 | 1.575 | > 0.99 |
| Maher et al.[5] | 0.1 - 50 | 0.05 | > 0.999 |
| Anonymous et al.[6] | 1.0 - 500 | 1.0 | ≥ 0.998 |
| Anonymous et al.[7] | 60 - 800 | 60 | 0.9997 |
Table 2: Comparison of Accuracy and Precision of Validated Fexofenadine Assays
| Laboratory/Study | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Omidfar et al.[1] | Not Specified | Within acceptable limits | Within acceptable limits | Within acceptable limits |
| Anonymous et al.[2] | Not Specified | Within acceptable limits | Within acceptable limits | Within acceptable limits |
| Maher et al.[5] | 0.1, 10.0, 50 µg/ml | < 2% | < 2% | 98.58 - 101.45 |
| Anonymous et al.[6] | Not Specified | ±15% | ±15% | 93 - 98% (Recovery) |
| Anonymous et al.[8] | 10 - 60 µg/mL | Low RSD | Low RSD | 99.45 - 100.52 |
Experimental Protocols: A Closer Look
The methodologies employed across different laboratories, while aiming for the same analytical goal, exhibit variations in execution. These differences can influence sample throughput, cost, and overall efficiency.
Sample Preparation
A critical step in bioanalysis is the isolation of the analyte from the complex biological matrix. Protein precipitation is a commonly employed technique due to its simplicity and speed.
A typical protein precipitation workflow is as follows:
Figure 1. A generalized workflow for sample preparation using protein precipitation.
Liquid Chromatography and Mass Spectrometry (LC-MS/MS)
The separation of Fexofenadine and its internal standard is universally achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] The subsequent detection by tandem mass spectrometry provides the necessary selectivity and sensitivity for quantification at low concentrations.
The general analytical workflow is depicted below:
Figure 2. A schematic of the LC-MS/MS analytical process.
Detailed Methodologies
Method from Omidfar et al.[1][3]
-
Sample Preparation: Details not fully specified, but involved protein precipitation.
-
LC System: Advanced LC-MS/MS technique.
-
Column: Not explicitly stated.
-
Mobile Phase: Not explicitly stated.
-
Detection: Tandem Mass Spectrometry.
-
Internal Standard: this compound (implied by the topic).
Method from Maher et al.[5]
-
Sample Preparation: Powdered tablets were extracted with methanol in an ultrasonic bath.
-
LC System: HPLC with a photodiode array detector.
-
Column: Hypersil BDS C-18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (containing 0.1 gm% of 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, pH 2.7) and methanol (60:40, v/v).
-
Flow Rate: 1.5 ml/min.
-
Detection: UV detection at 215 nm.
-
Internal Standard: Lisinopril.
Method from Anonymous et al.[6]
-
Sample Preparation: Protein precipitation of 50 μL human serum samples.
-
LC System: UPLC-MS/MS.
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).
-
Mobile Phase: Gradient elution.
-
Flow Rate: 0.5 mL/min.
-
Detection: Tandem mass spectrometry in positive ion mode using selected reaction monitoring (SRM).
-
Internal Standard: Not explicitly stated, but this compound is common practice.
Conclusion
The reviewed literature indicates that robust and reliable methods for the quantification of Fexofenadine in biological matrices have been successfully developed and validated in various laboratories. While specific parameters such as column chemistry, mobile phase composition, and sample preparation techniques may differ, the overall performance in terms of linearity, sensitivity, accuracy, and precision is consistently high and meets regulatory standards. The use of a deuterated internal standard like this compound is a key component in achieving this high level of performance by compensating for matrix effects and variability in sample processing and instrument response. This comparative guide serves as a valuable resource for scientists and researchers in the field, providing a foundation for the development and implementation of bioanalytical methods for Fexofenadine.
References
- 1. View of Advanced Analytical Method Validation for Bioequivalence Studies of Fexofenadine in Human Plasma Using LC-MS/MS [pubs.bcnf.ir]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. Advanced Analytical Method Validation for Bioequivalence Studies of Fexofenadine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 4. fda.gov [fda.gov]
- 5. d-nb.info [d-nb.info]
- 6. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. banglajol.info [banglajol.info]
A Comparative Guide to Fexofenadine Internal Standards: Fexofenadine-d3 and Alternatives
In the quantitative bioanalysis of fexofenadine, an active metabolite of terfenadine and a widely used second-generation antihistamine, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations in extraction recovery, matrix effects, and instrument response.[1][2] This guide provides a comparative overview of Fexofenadine-d3 and other commonly employed internal standards for fexofenadine quantification, supported by experimental data and protocols from published literature.
The most suitable internal standards are stable isotope-labeled (SIL) analogues of the analyte, such as deuterated fexofenadine (e.g., this compound, -d6, or -d10).[2][3] These standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization suppression or enhancement, which corrects for matrix-induced analytical variability.[1][4] While SIL ISs are considered the gold standard, other structurally similar compounds, known as analogue internal standards, have also been successfully used.
Performance Comparison of Fexofenadine Internal Standards
The following table summarizes the performance characteristics of various bioanalytical methods for fexofenadine using different internal standards. The data is compiled from several studies and highlights key validation parameters.
| Internal Standard | Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy/Precision | Recovery (%) | Reference |
| Fexofenadine-d10 | Fexofenadine, Olmesartan | Human Serum | 1.0 | 1.0–500.0 | Intra- and inter-day accuracy and precision within ±15% | 93-98 | [5] |
| Fexofenadine-d10 | Fexofenadine, Montelukast | Human Plasma | - | - | - | - | [6] |
| Fexofenadine-d6 | Fexofenadine | Plasma | - | - | Signal suppression observed but corrected by IS | - | [4] |
| Cetirizine | Fexofenadine | Cell Lysates | 1.0 | 1–500 | Intra- and inter-day precision and accuracy within FDA guidelines | - | [7][8] |
| Glipizide | Fexofenadine | Human Plasma | 1.0 | 1–600 | Accurate and precise, r ≥ 0.9976 | - | [9][10] |
| (S)-(-)-Metoprolol | Fexofenadine Enantiomers | Plasma, Urine | 0.025 (plasma), 20 (urine) | 0.025–100 (plasma), 0.02–10 µg/mL (urine) | - | - | [11] |
| Lisinopril | Fexofenadine and related impurities | Pharmaceutical Tablets | 0.05 (LOQ) | 0.1–50 µg/mL | Good linearity (r = 0.9996) | - | [12][13] |
| MDL 026042 | Fexofenadine | Human Plasma and Urine | 0.5 (plasma), 20 (urine) | - | - | - | [14] |
Experimental Workflow for Fexofenadine Bioanalysis
A typical bioanalytical workflow for the quantification of fexofenadine in biological matrices using an internal standard and LC-MS/MS is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Bioanalytical workflow for fexofenadine quantification.
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the literature for the LC-MS/MS analysis of fexofenadine.
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of the biological matrix (e.g., human serum or plasma), add 100 µL of the internal standard working solution (e.g., Fexofenadine-d10 in methanol).[5]
-
Vortex the mixture for approximately 10 seconds to ensure thorough mixing.[5]
-
Centrifuge the samples at high speed (e.g., 10,000 × g) for 10 minutes to pellet the precipitated proteins.[5]
-
Transfer a 50 µL aliquot of the resulting supernatant to an LC vial for analysis.[5]
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column is commonly used for chromatographic separation (e.g., 5 µm, 100 x 2.1 mm).[9]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mmol/L ammonium acetate with 0.1% formic acid).[9][10] A gradient or isocratic elution can be employed.
-
Flow Rate: The flow rate is generally maintained between 0.6 to 1.5 mL/min.[6][12]
-
Injection Volume: A small volume, typically 7.5 µL, is injected into the LC system.[5]
3. Mass Spectrometry (MS)
-
Ionization: Positive ion electrospray ionization (ESI+) is the standard mode for fexofenadine analysis.[9][10]
-
Detection: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
Discussion and Comparison
This compound and other Deuterated Analogues (e.g., -d6, -d10)
Stable isotope-labeled internal standards like this compound are considered the most reliable choice for quantitative LC-MS/MS assays.[2]
-
Advantages:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte.[3] This allows for the most accurate correction of analytical variability.
-
Reduced Matrix Effects: By co-eluting with the analyte, deuterated standards experience the same degree of ion suppression or enhancement, leading to more accurate quantification.[1][4]
-
High Specificity: The mass difference ensures that the internal standard can be distinguished from the analyte by the mass spectrometer.
-
-
Considerations:
-
Isotopic Purity: The isotopic purity of the deuterated standard must be high to avoid any contribution to the analyte's signal.
-
Deuterium Exchange: While generally stable, the position of deuterium labeling is important to prevent exchange with protons from the solvent, which could compromise accuracy.[15]
-
Analogue Internal Standards (Cetirizine, Glipizide, etc.)
When a deuterated analogue is not available or cost-prohibitive, structurally similar compounds can be used as internal standards.
-
Advantages:
-
Disadvantages:
-
Different Physicochemical Properties: Analogue standards may have different extraction recoveries and chromatographic retention times compared to fexofenadine.
-
Differential Matrix Effects: If the internal standard does not co-elute with the analyte, it may not experience the same matrix effects, potentially leading to inaccuracies in quantification.
-
Ionization Efficiency: The ionization efficiency of an analogue IS may differ significantly from that of fexofenadine.
-
Conclusion
For the quantitative analysis of fexofenadine in biological matrices, the use of a deuterated internal standard such as this compound (or other deuterated variants like -d6 and -d10) is highly recommended. These stable isotope-labeled standards provide the most accurate and precise results by effectively compensating for variations during sample processing and analysis. While analogue internal standards like cetirizine and glipizide have been successfully used and validated, they may not correct for all sources of analytical variability as robustly as a deuterated standard. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, regulatory guidelines, and available resources. The experimental protocols and performance data presented in this guide offer a valuable resource for researchers and scientists in the development and validation of bioanalytical methods for fexofenadine.
References
- 1. lcms.cz [lcms.cz]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Fexofenadine Bioanalysis: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of using a deuterated internal standard, specifically fexofenadine-d3 (represented by data for fexofenadine-d6 and -d10), versus a structural analog for the quantitative analysis of fexofenadine in biological matrices by LC-MS/MS.
This comparison is based on a comprehensive review of published experimental data, providing insights into the performance of each approach in terms of accuracy, precision, and susceptibility to matrix effects.
Principle of Internal Standardization in LC-MS/MS
The core principle of using an internal standard (IS) in quantitative analysis is to correct for the variability inherent in the analytical process, from sample preparation to instrumental analysis. An ideal IS mimics the analyte's behavior throughout these steps. In LC-MS/MS, this is particularly crucial for mitigating the effects of ion suppression or enhancement caused by the sample matrix.
An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and have a distinct mass-to-charge ratio (m/z) for selective detection. The two primary choices for an IS are a stable isotope-labeled (deuterated) analog of the analyte or a structurally similar but distinct chemical compound (structural analog).
Experimental Workflow for Fexofenadine Bioanalysis
The general workflow for the bioanalysis of fexofenadine in plasma or serum involves sample preparation, chromatographic separation, and mass spectrometric detection. The choice of internal standard influences several aspects of this workflow.
Figure 1: A generalized experimental workflow for the bioanalytical determination of fexofenadine using an internal standard.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
The following sections and tables summarize the performance characteristics of bioanalytical methods for fexofenadine using either a deuterated internal standard or a structural analog. It is important to note that while the prompt specifically mentions this compound, the available literature predominantly reports the use of fexofenadine-d6 and -d10. The data for these isotopes are used here as a proxy for a deuterated fexofenadine internal standard.
Data Presentation: Quantitative Method Validation Parameters
Table 1: Method Validation Data Using a Deuterated Internal Standard (Fexofenadine-d10)
| Parameter | Result | Reference |
| Linearity Range | 1.0 - 500.0 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1][2] |
| Accuracy | Within ±15% of nominal concentration | [1][2] |
| Precision (RSD) | < 15% | [1][2] |
| Recovery | 93% to 98% | [1] |
| Matrix Effect | Minimal, compensated by IS | [1] |
Table 2: Method Validation Data Using Structural Analog Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r) | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Losartan | 1.575 - 2000 | > 0.99 | Within ±15% | < 15% | [3] |
| Cetirizine | 1 - 500 | Not Reported | Within FDA guidelines | < 5% | |
| Glipizide | 1 - 600 | ≥ 0.9976 | Within acceptable limits | Within acceptable limits | |
| (S)-(-)-Metoprolol | 0.025 - 100 | Not Reported | Within acceptable limits | Within acceptable limits | |
| Lisinopril | 0.1 - 50 (µg/mL) | 0.9996 | Within acceptable limits | Within acceptable limits | [4] |
Key Performance Indicators: A Head-to-Head Comparison
Figure 2: A summary of the advantages and disadvantages of using a deuterated versus a structural analog internal standard.
Experimental Protocols
Method Using Deuterated Internal Standard (Fexofenadine-d10)
This protocol is based on the method described by Wi et al. (2019)[1].
-
Sample Preparation:
-
To 50 µL of human serum, add 100 µL of the internal standard solution (200 ng/mL fexofenadine-d10 in methanol).
-
Vortex for 10 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 50 µL of the supernatant to an autosampler vial.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method Using a Structural Analog Internal Standard (Losartan)
This protocol is based on the method described by Omidfar et al. (2023)[3].
-
Sample Preparation:
-
To a volume of human plasma, add a known amount of losartan internal standard solution.
-
Perform protein precipitation using acetonitrile.
-
Centrifuge and collect the supernatant.
-
-
Chromatographic Conditions:
-
System: RP-HPLC system[3]
-
Column: C18 column
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile/methanol).
-
Flow Rate: As optimized for the specific column and system.
-
-
Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Fexofenadine: m/z 502.3 → 466.2
-
Losartan: Specific m/z transition for losartan (e.g., m/z 423.2 → 207.1)
-
-
Discussion and Conclusion
The choice between a deuterated internal standard and a structural analog for fexofenadine bioanalysis depends on the specific requirements of the study, including desired accuracy, precision, cost, and availability of the standard.
Deuterated internal standards, such as fexofenadine-d10, are generally considered the gold standard for quantitative LC-MS/MS analysis. Their chemical and physical properties are nearly identical to the analyte, leading to co-elution and similar behavior during sample preparation and ionization. This results in superior compensation for matrix effects, leading to higher accuracy and precision[1][5]. The primary drawbacks are the higher cost and potential for isotopic cross-contamination if not used carefully.
Structural analog internal standards offer a more cost-effective and readily available alternative. However, their different chemical structures can lead to different chromatographic retention times and ionization efficiencies compared to fexofenadine[5]. This can result in less effective compensation for matrix effects, potentially compromising the accuracy and precision of the method. Careful validation is crucial to ensure that the chosen structural analog adequately tracks the behavior of fexofenadine throughout the analytical process. Studies have shown that with thorough method development and validation, structural analogs can provide acceptable performance for many applications[3][4].
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Fexofenadine-d3 in Quantitative Assays: A Comparison of Accuracy and Precision
In the landscape of bioanalytical research and drug development, the precise and accurate quantification of therapeutic agents is paramount. For fexofenadine, a widely used second-generation antihistamine, the choice of an appropriate internal standard in quantitative assays is critical to ensure the reliability of pharmacokinetic and bioequivalence studies. This guide provides an objective comparison of the performance of Fexofenadine-d3, a deuterated analog of fexofenadine, with other commonly used internal standards. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.
Data Presentation: Accuracy and Precision Comparison
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte. The following tables summarize the accuracy and precision data from various studies employing different internal standards for the quantification of fexofenadine, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance of Deuterated Fexofenadine as an Internal Standard
| Internal Standard | Matrix | Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Fexofenadine-d10 | Human Serum | 1.0–500.0 | Within ±15% | Within ±15% | 93% to 98% | [1] |
| Fexofenadine-d6 | Human Plasma | 1–200 | < 3.5% | Not Reported | 97% to 102% | [2] |
Table 2: Performance of Non-Deuterated Internal Standards
| Internal Standard | Matrix | Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Loratadine | Human Plasma | 3–1500 | 1.05–12.56% | 1.05–12.56% | 82.00–109.07% | [3] |
| Cetirizine | Cell Lysates | 1–500 | < 5% | Within FDA guidelines | Within FDA guidelines | [4] |
| Lisinopril | Pharmaceutical Tablets | 0.1–50 µg/ml | 1.55% (for impurity A) | 1.78% (for impurity A) | 101.5% (for impurity A) | [5] |
| (S)-(-)-metoprolol | Human Plasma & Urine | 0.025–100 (plasma) | Not Reported | Not Reported | Not Reported | [6] |
From the data presented, it is evident that methods employing a deuterated internal standard like Fexofenadine-d10 and Fexofenadine-d6 consistently demonstrate high precision (RSD < 15%) and accuracy (recovery close to 100%). While other internal standards like loratadine and cetirizine can also yield acceptable results, the use of a stable isotope-labeled standard generally leads to lower variability. The choice of internal standard should be carefully considered based on the specific requirements of the assay, matrix complexity, and availability.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of fexofenadine using different internal standards.
Method 1: UPLC-MS/MS with Fexofenadine-d10 as Internal Standard in Human Serum[1]
-
Sample Preparation: 50 µL of human serum is subjected to protein precipitation with 100 µL of an internal standard solution containing 200 ng/mL of Fexofenadine-d10 in methanol. The mixture is vortexed and centrifuged. 50 µL of the supernatant is then transferred for analysis.
-
Chromatography: An Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 µm) is used with a gradient elution at a flow rate of 0.5 mL/min. The total run time is 4 minutes.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion mode with selected reaction monitoring (SRM).
Method 2: HPLC-MS with Loratadine as Internal Standard in Human Plasma[3]
-
Sample Preparation: Liquid-liquid extraction is employed to isolate fexofenadine and the internal standard, loratadine, from human plasma.
-
Chromatography: Separation is achieved on a C18 column (50 x 4 mm, 5 µm) with a mobile phase of acetonitrile:10mM ammonium acetate:formic acid (70:30:0.1, v/v/v) at a flow rate of 1 mL/min.
-
Mass Spectrometry: The system is operated under positive electrospray ionization (ESI) mode.
Method 3: LC-MS/MS with Cetirizine as Internal Standard in Cell Lysates[4]
-
Sample Preparation: Cell lysates are prepared for analysis by acetonitrile precipitation. The internal standard, cetirizine, is added during this step.
-
Chromatography: Analytes are separated by gradient reversed-phase chromatography.
-
Mass Spectrometry: A tandem mass spectrometer is used to monitor the transitions of m/z 502.17/466.2 for fexofenadine and m/z 389.02/201.1 for cetirizine.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Fexofenadine's mechanism of action as an H1 receptor antagonist.
Caption: A typical workflow for a quantitative bioanalytical method.
Caption: Key parameters for analytical method validation.
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Fexofenadine Bioanalysis: A Comparative Guide to Calibration Curve Linearity and Range Using Fexofenadine-d3 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and bioequivalence studies. A critical component of this is the calibration curve, which dictates the precision and accuracy of drug quantification. This guide provides a comprehensive comparison of the linearity and range of Fexofenadine calibration curves, with a focus on the performance of the deuterated internal standard, Fexofenadine-d3, against other commonly used alternatives.
This comparison draws upon experimental data from various validated bioanalytical methods to provide a clear overview of the performance characteristics of different internal standards in the quantification of Fexofenadine.
Data Presentation: Linearity and Range Comparison
The selection of an appropriate internal standard is crucial for correcting analytical variability. Ideally, an internal standard should mimic the analyte's behavior during sample preparation and analysis. Deuterated standards, such as this compound, are often considered the gold standard in mass spectrometry-based assays due to their similar physicochemical properties to the analyte.
The following tables summarize the linearity and range of Fexofenadine calibration curves obtained using this compound and other non-deuterated internal standards.
Table 1: Fexofenadine Calibration Curve Parameters with Deuterated Internal Standards
| Internal Standard | Analytical Method | Linearity Range | Correlation Coefficient (r²) |
| Fexofenadine-d6 | LC-MS/MS | Not explicitly stated, but slope was 0.964 ± 0.008[1] | > 0.99[1] |
| Fexofenadine-d10 | LC-MS/MS | 2.00–1000 ng/mL | ≥0.99 |
Table 2: Fexofenadine Calibration Curve Parameters with Non-Deuterated Internal Standards
| Internal Standard | Analytical Method | Linearity Range | Correlation Coefficient (r/r²) |
| Lisinopril | HPLC-DAD | 0.1–50 µg/mL | r = 0.9996[2] |
| Cetirizine | RP-HPLC | 0.06–0.8 μg/mL | r² = 0.9997[3] |
| 5-Methyl 2-nitrophenol | RPLC | 60–750 µg/mL | Not specified[4] |
| Carbamazepine | UPLC-UV/PDA | 30.09–1805.39 ng/mL | Not specified |
| Mosapride | LC-MS/MS | 1–500 ng/mL | Not specified |
| Losartan | LC-MS/MS | 1–1000 ng/mL | Not specified |
From the data, it is evident that methods employing deuterated internal standards, such as Fexofenadine-d10, can achieve a wide linear range with excellent correlation coefficients, making them highly suitable for bioanalytical applications. While non-deuterated internal standards can also provide good linearity, the choice of the internal standard can influence the overall method performance. The use of a stable isotope-labeled internal standard like this compound is generally preferred in LC-MS/MS analysis as it co-elutes with the analyte, providing more effective correction for matrix effects and variability in ionization, ultimately leading to improved accuracy and precision.[5][6]
Experimental Protocols
A detailed experimental protocol for establishing a Fexofenadine calibration curve using this compound as an internal standard is outlined below. This protocol is a synthesis of methodologies reported in various validated studies.
Objective: To prepare a calibration curve for the quantification of Fexofenadine in a biological matrix (e.g., human plasma) using this compound as the internal standard via LC-MS/MS.
Materials:
-
Fexofenadine hydrochloride reference standard
-
This compound internal standard
-
Control human plasma (or other relevant biological matrix)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
Water (ultrapure)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Fexofenadine (e.g., 1 mg/mL) in methanol.
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions of Fexofenadine by serial dilution of the primary stock solution with a suitable solvent (e.g., 50% methanol in water) to cover the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.
-
-
Preparation of Calibration Standards:
-
Spike a known volume of control biological matrix with the Fexofenadine working standard solutions to create a set of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard but without analyte) should also be prepared.
-
-
Sample Preparation (Protein Precipitation):
-
To an aliquot of each calibration standard, quality control sample, and unknown sample, add the working internal standard solution (this compound).
-
Add a protein precipitation agent (e.g., acetonitrile, typically 3 volumes) to each sample.
-
Vortex mix the samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for conventional HPLC would be around 0.5-1.0 mL/min.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is typically used.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Fexofenadine and this compound.
-
-
-
Data Analysis and Calibration Curve Construction:
-
Integrate the peak areas of Fexofenadine and this compound for each calibration standard.
-
Calculate the peak area ratio (Fexofenadine peak area / this compound peak area).
-
Plot the peak area ratio against the nominal concentration of Fexofenadine for the calibration standards.
-
Perform a linear regression analysis (typically a weighted 1/x² regression) to generate the calibration curve equation (y = mx + c) and determine the correlation coefficient (r²). The curve should meet the acceptance criteria for linearity (e.g., r² ≥ 0.99).
-
Mandatory Visualization
The following diagram illustrates the general workflow for establishing a Fexofenadine calibration curve using this compound as an internal standard.
Caption: Workflow for Fexofenadine Calibration Curve.
References
- 1. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of fexofenadine and its related compounds by HPLC [pubmed.ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Assessing the Isotopic Purity of Fexofenadine-d3 Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fexofenadine-d3, a deuterated analog of the antihistamine fexofenadine, serves as a critical internal standard in bioanalytical studies, particularly in pharmacokinetic and drug metabolism assays. The accuracy and reliability of these studies are contingent upon the precise characterization of the isotopic purity of the standard. This guide provides a comparative overview of this compound standards, detailing the analytical methodologies for assessing their isotopic purity and presenting a framework for evaluating commercially available options.
Comparison of this compound Standards
The isotopic purity of a deuterated standard is a key performance indicator, reflecting the percentage of the molecule that is fully deuterated at the intended positions. Even minor variations in isotopic enrichment can impact the accuracy of quantitative analyses. Below is a summary of typical specifications for this compound standards from different suppliers.
| Supplier | Product Number | Lot Number | Isotopic Purity (%) | Method of Analysis |
| Supplier A | FEX-001-D3 | A202410-01 | >99.5 | HRMS, ¹H-NMR |
| Supplier B | P-456-D3 | B-58732 | ≥99.0 | LC-MS/MS, ¹H-NMR |
| Supplier C | C-FEXD3-99 | 202501C-1 | 99.2 | HRMS, qNMR |
Note: The data presented in this table is a representative compilation based on typical industry standards and should be verified with the specific Certificate of Analysis for each product lot.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity for deuterated compounds like this compound predominantly relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS is a fundamental technique for determining the isotopic distribution of a compound by precisely measuring the mass-to-charge ratio (m/z) of its ions.
1. Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase solvent.
2. LC-HRMS Parameters:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution of Fexofenadine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Resolution: ≥ 60,000 FWHM.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode.
-
3. Data Analysis:
-
Extract the ion chromatograms for the unlabeled Fexofenadine (d0) and the deuterated this compound.
-
Integrate the peak areas for the [M+H]⁺ ions of both species.
-
Calculate the isotopic purity using the following formula:
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
¹H-NMR spectroscopy can be used to determine isotopic purity by quantifying the residual protons at the deuterated positions.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard and a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Nucleus: ¹H.
-
Pulse Program: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
3. Data Analysis:
-
Integrate the signals corresponding to the residual protons on the deuterated positions of this compound and a known signal from the internal standard.
-
Calculate the molar ratio of the residual protons to the internal standard.
-
From this, determine the percentage of the non-deuterated species and subsequently the isotopic purity of the this compound standard.
Visualization of Analytical Workflows
To provide a clearer understanding of the processes involved in assessing the isotopic purity of this compound, the following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques.
Figure 1. Experimental workflow for the assessment of this compound isotopic purity.
Figure 2. Logical relationship of data in determining isotopic purity.
Conclusion
The accurate determination of the isotopic purity of this compound standards is paramount for the integrity of bioanalytical research.[1] A combination of HRMS and NMR spectroscopy provides a comprehensive assessment of both isotopic enrichment and structural integrity.[1] Researchers should carefully evaluate the Certificate of Analysis from their supplier, paying close attention to the stated isotopic purity and the analytical methods used for its determination. By understanding the principles and protocols outlined in this guide, scientists can make more informed decisions when selecting and utilizing this compound standards in their studies.
References
Safety Operating Guide
Personal protective equipment for handling Fexofenadine-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fexofenadine-d3. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, which is a deuterated form of Fexofenadine, it is essential to use appropriate personal protective equipment to prevent exposure. Fexofenadine may cause skin sensitization[1][2]. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles.[3][4][5] |
| Hand Protection | Wear protective nitrile rubber gloves.[1][3] Consider double gloving for enhanced protection.[1][6] |
| Body Protection | Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front and long sleeves.[6] |
| Respiratory Protection | Use in a well-ventilated area.[3][4][7] If ventilation is insufficient or dust is generated, wear a suitable dust respirator.[1] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eye wash station are accessible.[7]
-
Confirm all necessary PPE is available and in good condition.
2. Handling:
-
Avoid all personal contact, including inhalation of dust.[1][7]
-
Handle in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation.[3][4]
-
Wash hands thoroughly after handling and before breaks.[3][8]
3. In Case of a Spill:
-
For minor spills, clean up immediately using dry procedures to avoid generating dust.[1]
-
Wear full PPE during cleanup.
-
Use a vacuum cleaner fitted with a HEPA filter or dampen the material with water to prevent dusting before sweeping.[1]
-
Place the collected material into a suitable, sealed container for disposal.[1][4][5]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm.
-
Waste Classification: Fexofenadine is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. Therefore, it must be disposed of as hazardous waste.[1]
-
Containerization: All waste, including contaminated PPE and cleaning materials, must be placed in sealed containers.[1]
-
Disposal Route: Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[3][8][9] Do not allow the substance to enter sewers or water bodies.[3]
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[7]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. osha.gov [osha.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medline.com [medline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
